PF-06291874
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a glucagon receptor antagonist
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393124-08-7 | |
| Record name | PF-06291874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06291874 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06291874 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06291874
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is an orally active, non-peptide small molecule that acts as a potent and selective antagonist of the glucagon receptor (GCGR).[1] Developed for the potential treatment of type 2 diabetes mellitus (T2DM), its primary mechanism of action is to inhibit the physiological effects of glucagon, a key hormone in glucose homeostasis.[1][2] This guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and relevant clinical findings associated with this compound.
Core Mechanism of Action: Glucagon Receptor Antagonism
The fundamental mechanism of this compound is its competitive antagonism of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver.[3] Glucagon, by binding to GCGR, stimulates hepatic glucose production through gluconeogenesis and glycogenolysis, thus elevating blood glucose levels. This compound binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby blocking its downstream signaling cascade. This action leads to a reduction in hepatic glucose output, resulting in lower fasting and postprandial plasma glucose concentrations.[2][4]
Signaling Pathway
The binding of glucagon to its receptor typically activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glucose release from the liver. This compound disrupts this pathway at its inception by blocking the initial ligand-receptor interaction.
Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that this compound effectively lowers blood glucose levels in patients with T2DM. Its administration leads to dose-dependent reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c).[5][6]
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from clinical trials of this compound.
Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and HbA1c
| Dose of this compound (once daily) | Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 14 | Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 28 | Mean Reduction from Baseline in HbA1c (%) after 12 weeks |
| 15 mg | - | 27.1[6] | - |
| 30 mg | - | - | 0.67[5] |
| 35 mg | - | 40.3[6] | - |
| 60 mg | - | - | 0.82[5] |
| 75 mg | - | 57.2[6] | - |
| 100 mg | - | - | 0.93[5] |
| 150 mg | 34.3[7] | 68.8[6] | - |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | Value |
| Pharmacokinetics | |
| Half-life | ~19.7-22.7 hours[2][7] |
| Dosing Frequency | Once daily[2] |
| Safety and Tolerability | |
| Hypoglycemia | Low incidence, similar to placebo[5] |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%)[5] |
| Blood Pressure | Small, non-dose-related increases (Systolic >2 mmHg; Diastolic >1 mmHg)[5] |
| Hepatic Transaminases (ALT/AST) | Modest, non-dose-dependent, reversible increases[5][7][8] |
| Body Weight | Small increases (<0.5 kg)[5] |
Experimental Protocols
The clinical evaluation of this compound has been conducted through randomized, double-blind, placebo-controlled, multi-center studies.
Representative Phase II Clinical Trial Design
A typical Phase II study to evaluate the efficacy and safety of this compound in patients with T2DM on background metformin therapy would follow this general protocol:
-
Patient Population: Adults with a diagnosis of T2DM who have inadequate glycemic control despite stable metformin therapy.[5]
-
Washout Period: A washout period of several weeks for any non-metformin oral antidiabetic agents.[5][6]
-
Randomization: Patients are randomized to receive once-daily oral doses of this compound (e.g., 30 mg, 60 mg, 100 mg) or a matching placebo for a predefined duration (e.g., 12 weeks).[5]
-
Assessments:
-
Efficacy: Primary endpoints include the change from baseline in HbA1c and FPG.[5]
-
Pharmacokinetics: Plasma concentrations of this compound are measured at various time points to determine its pharmacokinetic profile.[7]
-
Safety and Tolerability: Monitoring of adverse events, including hypoglycemia, and assessment of laboratory parameters such as lipid profiles and liver function tests.[5]
-
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.
Conclusion
This compound is a glucagon receptor antagonist that has demonstrated a clear mechanism of action in reducing plasma glucose levels in patients with type 2 diabetes. Its efficacy in lowering FPG and HbA1c is well-documented in clinical trials. While the compound has shown promise, the observed side effects, including elevations in LDL cholesterol and hepatic transaminases, are important considerations in its clinical development and potential therapeutic application. Further research is warranted to fully elucidate the long-term safety profile and the clinical implications of these off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06291874 is an orally active, non-peptide, small molecule antagonist of the glucagon receptor (GCGR), which has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that elevates blood glucose levels, this compound aims to reduce hepatic glucose production and improve glycemic control. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. Detailed experimental protocols and structured data from key studies are presented to facilitate a deeper understanding of this compound for research and development purposes.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute significantly to hyperglycemia. Therefore, antagonizing the glucagon receptor presents a promising therapeutic strategy for lowering blood glucose levels. This compound emerged as a potent and selective antagonist of the human glucagon receptor, entering clinical development to assess its potential in treating T2DM.
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. This binding prevents glucagon from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The inhibition of this pathway ultimately results in the suppression of both glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver, leading to a reduction in hepatic glucose output and a lowering of blood glucose concentrations.
Signaling Pathway
The binding of glucagon to its receptor initiates a conformational change, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates PKA, which in turn phosphorylates and activates downstream enzymes involved in glucose production, such as phosphorylase kinase (leading to glycogenolysis) and transcription factors like CREB (cAMP response element-binding protein), which upregulate genes involved in gluconeogenesis. This compound blocks the initial step of this cascade.
Preclinical Pharmacology
While specific preclinical data on this compound is limited in publicly available literature, research on similar glucagon receptor antagonists provides insights into the expected preclinical profile.
In Vitro Studies
-
Receptor Binding and Functional Activity: In vitro studies are crucial for determining the binding affinity and functional antagonist activity of a compound. For a glucagon receptor antagonist like this compound, these studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) at the human glucagon receptor. Functional assays, such as measuring the inhibition of glucagon-stimulated cAMP production in cells expressing the receptor (e.g., HEK293 or CHO cells), are used to quantify the compound's potency as an antagonist. High affinity and potent functional antagonism are desirable characteristics.
In Vivo Studies
-
Animal Models of Diabetes: The efficacy of glucagon receptor antagonists is typically evaluated in various animal models of diabetes, such as the db/db mouse, ob/ob mouse, or streptozotocin (STZ)-induced diabetic rats. These models exhibit hyperglycemia and other metabolic abnormalities characteristic of T2DM. Key endpoints in these studies include reductions in fasting and postprandial glucose levels, as well as improvements in glucose tolerance.
Clinical Development
This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2DM.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration.[1]
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t½) | ~19.7 - 22.7 hours | [1] |
| Exposure | Approximately dose-proportional | [1] |
Efficacy
Clinical studies have demonstrated that this compound effectively lowers glucose levels in patients with T2DM.
| Dose | Placebo-Adjusted Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) | Placebo-Adjusted Change in Mean Daily Glucose (MDG) from Baseline (mg/dL) |
| 15 mg | -27.1 | -40.3 |
| 35 mg | -43.1 | -55.8 |
| 75 mg | -50.9 | -64.4 |
| 150 mg | -57.2 | -68.8 |
| Dose | Change in HbA1c from Baseline (%) | Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) |
| 30 mg | -0.67 | -16.6 |
| 60 mg | -0.84 | -28.1 |
| 100 mg | -0.93 | -33.3 |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials.[1][2][3] However, some dose-dependent and non-dose-dependent adverse effects were observed.
| Adverse Effect | Observation | References |
| Hypoglycemia | Minimal risk, with a low incidence similar to placebo. | [2][3] |
| LDL Cholesterol | Small, dose-dependent increases were observed. | [1][3] |
| Blood Pressure | Small, non-dose-dependent increases in systolic and diastolic blood pressure were noted. | [3] |
| Liver Transaminases (ALT/AST) | Reversible, modest, and often non-dose-dependent increases were observed, largely within the normal reference range. | [1][3][4] |
| Body Weight | Small increases in body weight (<0.5 kg) were observed compared to placebo. | [3] |
| Glucagon and GLP-1 | Dose-dependent increases in glucagon and total GLP-1 were observed. | [1] |
| Amino Acids | An increase in circulating gluconeogenic amino acids was noted. | [1] |
Experimental Protocols
Clinical Trial Design (Exemplar)
The following provides a general outline of the methodology used in the clinical trials of this compound, based on publicly available information.
-
Study Design: Randomized, double-blind, placebo-controlled, multiple-ascending dose or parallel-group studies.[1][3]
-
Participant Population: Adults with type 2 diabetes mellitus, with some studies including patients on a stable background therapy of metformin.[1][3]
-
Washout Period: A washout period for non-metformin oral antidiabetic agents was typically included before randomization.[3]
-
Dosing: this compound was administered orally once daily at various doses (e.g., 5 mg to 150 mg).[1]
-
Duration: Treatment durations ranged from 14-28 days to 12 weeks.[1][3]
-
Assessments:
-
Pharmacokinetic (PK) Assessments: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. The specific analytical method was likely a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, though detailed parameters are not publicly available.
-
Pharmacodynamic (PD) Assessments:
-
Fasting plasma glucose (FPG) and mean daily glucose (MDG) were measured.
-
Glycosylated hemoglobin (HbA1c) was assessed at baseline and end of treatment.
-
Mixed Meal Tolerance Tests (MMTT) were performed to evaluate postprandial glucose and hormone responses.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including lipids and liver function tests).
-
Mixed Meal Tolerance Test (MMTT) Protocol (General)
While the exact composition of the meal used in the this compound trials is not specified in the available literature, a standard MMTT protocol generally involves the following steps:
-
Patient Preparation:
-
Patients fast overnight for at least 8-10 hours.
-
Any medications that could interfere with the test are withheld as per the study protocol.
-
-
Baseline Sampling:
-
An intravenous catheter is inserted for blood sampling.
-
Baseline blood samples are collected (e.g., at -15 and 0 minutes) for the measurement of glucose, insulin, C-peptide, glucagon, and other relevant analytes.
-
-
Meal Ingestion:
-
The patient consumes a standardized liquid meal (e.g., Boost®, Ensure®) with a defined caloric and macronutrient composition within a specified timeframe (e.g., 5-10 minutes).
-
-
Post-Meal Blood Sampling:
-
Blood samples are collected at regular intervals for a period of 2 to 4 hours (e.g., at 15, 30, 60, 90, 120, 180, and 240 minutes) to measure the postprandial response of the analytes mentioned above.
-
-
Data Analysis:
-
The area under the curve (AUC) for glucose, insulin, and C-peptide is calculated to assess the overall postprandial response.
-
Conclusion
This compound is a potent, orally available glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its mechanism of action, centered on the inhibition of hepatic glucose production, offers a therapeutic approach that is complementary to existing antidiabetic agents. While the efficacy of this compound in improving glycemic control is evident from clinical trial data, its development has been associated with safety signals, including elevations in LDL cholesterol, blood pressure, and liver transaminases. These findings highlight the complex physiological role of glucagon signaling and the challenges in developing safe and effective glucagon receptor antagonists. Further research is warranted to fully understand the benefit-risk profile of this class of compounds and to explore strategies to mitigate the observed adverse effects. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of diabetes and metabolic diseases.
References
- 1. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]
- 3. Standardized Mixed-Meal Tolerance and Arginine Stimulation Tests Provide Reproducible and Complementary Measures of β-Cell Function: Results From the Foundation for the National Institutes of Health Biomarkers Consortium Investigative Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06291874 is an orally active, small-molecule antagonist of the glucagon receptor (GCGR) that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has demonstrated the potential to lower both fasting and postprandial glucose levels. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data from clinical trials, and detailed experimental protocols relevant to the study of glucagon receptor antagonists. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and challenges associated with this class of compounds.
Mechanism of Action: Glucagon Receptor Antagonism
This compound exerts its therapeutic effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver.[1] Glucagon, secreted by pancreatic alpha cells in response to low blood glucose, normally binds to this receptor to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking this interaction, this compound effectively inhibits glucagon signaling, leading to a reduction in hepatic glucose output and consequently, lower blood glucose levels.
The Glucagon Signaling Pathway
The binding of glucagon to its receptor initiates a signaling cascade that is central to glucose homeostasis. This pathway is a key target for therapeutic intervention in T2DM.
Pharmacokinetics
Clinical studies have shown that this compound has a pharmacokinetic profile suitable for once-daily oral administration.[2][3][4] The exposure to this compound is approximately dose-proportional, with a half-life ranging from 19.7 to 22.7 hours.[2][3][4]
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of this compound in patients with T2DM. The data consistently demonstrate a dose-dependent reduction in key glycemic parameters.
Phase 2 Study in Patients on Metformin (12 Weeks)
In a 12-week, randomized, double-blind, placebo-controlled study, this compound was administered to patients with T2DM who were on a stable background therapy of metformin.[3]
| Dose | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| Placebo | - | - |
| 30 mg | -0.67 | -16.6 |
| 60 mg | - | - |
| 100 mg | -0.93 | -33.3 |
| Table 1: Dose-dependent reductions in HbA1c and FPG after 12 weeks of treatment with this compound on a background of metformin.[3] |
Monotherapy Study (4 Weeks)
A 4-week study assessed this compound as a monotherapy in subjects with T2DM.[5]
| Dose | Placebo-Adjusted Change in Mean Daily Glucose (mg/dL) | Placebo-Adjusted Change in Fasting Plasma Glucose (mg/dL) |
| 15 mg | -40.3 | -27.1 |
| 35 mg | - | - |
| 75 mg | - | - |
| 150 mg | -68.8 | -57.2 |
| Table 2: Placebo-adjusted reductions in mean daily glucose and FPG after 28 days of monotherapy with this compound.[5] |
Multiple Ascending Dose Study (14-28 Days)
A multiple ascending dose study in patients with T2DM on metformin or metformin and sulfonylurea background therapy also showed significant glucose-lowering effects.[2][4]
| Dose | Placebo-Corrected Decrease in Fasting Plasma Glucose on Day 14 (mg/dL) | Placebo-Corrected Decrease in Mean Daily Glucose on Day 14 (mg/dL) |
| 5 mg | - | - |
| 15 mg | - | - |
| 30 mg | - | - |
| 50 mg | - | - |
| 100 mg | - | - |
| 150 mg | 34.3 | 42.4 |
| Table 3: Placebo-corrected decreases in FPG and mean daily glucose at the highest dose of this compound.[2][4] |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[3][5] However, some off-target effects have been consistently observed with this class of drugs.
| Parameter | Observation |
| LDL Cholesterol | Small, dose-dependent increases (<10%) have been observed.[3][4] |
| Liver Enzymes | Modest, reversible, and non-dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported.[3][5][6] |
| Blood Pressure | Small, non-dose-dependent increases in systolic (>2 mmHg) and diastolic (>1 mmHg) blood pressure were observed.[3][6] |
| Body Weight | Small increases in body weight (<0.5 kg) were noted in some studies.[3] |
| Table 4: Summary of key safety findings for this compound. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of glucagon receptor antagonists like this compound.
Glucagon Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a test compound for the glucagon receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon), and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation Inhibition
This assay measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity.
Protocol:
-
Cell Culture:
-
Seed cells expressing the human glucagon receptor into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC₈₀ concentration for cAMP production) for another incubation period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.
-
In Vivo Efficacy Study: Glucagon Challenge in Mice
This animal model is used to assess the in vivo efficacy of a glucagon receptor antagonist in blocking the hyperglycemic effect of exogenous glucagon.
Protocol:
-
Animal Model:
-
Use appropriate mouse models, such as normal mice or diabetic mouse models (e.g., db/db mice).
-
-
Experimental Procedure:
-
Fast the mice overnight.
-
Administer the test compound (this compound) or vehicle orally at a predetermined time before the glucagon challenge.
-
At time zero, administer a bolus of glucagon via intraperitoneal injection.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucagon injection.
-
-
Analysis:
-
Measure blood glucose levels in the collected samples.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the glucose AUC in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the glucagon-induced glucose response.
-
Conclusion
This compound is a potent glucagon receptor antagonist that has demonstrated significant glucose-lowering efficacy in clinical trials involving patients with type 2 diabetes. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, the observed side effects, including increases in LDL cholesterol, liver enzymes, and blood pressure, are consistent with the known class effects of glucagon receptor antagonists and represent a key challenge for the clinical development of this therapeutic class. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of similar compounds, aiding in the continued research and development of novel therapies for T2DM.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on PF-06291874 for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] In the pathophysiology of T2DM, dysregulated glucagon secretion from pancreatic α-cells leads to excessive hepatic glucose production, contributing significantly to hyperglycemia.[2] By blocking the action of glucagon on its receptor in the liver, this compound aims to reduce hepatic glucose output, thereby lowering blood glucose levels.[1] This document provides a comprehensive technical overview of the available preclinical and clinical research on this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1] Glucagon binding to its receptor primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade ultimately stimulates glycogenolysis and gluconeogenesis in the liver. This compound competitively inhibits the binding of glucagon to its receptor, thereby attenuating this downstream signaling and reducing glucose production.[1]
Preclinical Research
While specific preclinical data on the in vitro potency (e.g., IC50, Ki) and in vivo efficacy in animal models for this compound are not extensively detailed in publicly available literature, this section outlines the standard experimental protocols used to characterize glucagon receptor antagonists.
In Vitro Studies: Glucagon-Stimulated cAMP Assay
This assay is a cornerstone for determining the potency of a GCGR antagonist in a cellular context.
To determine the concentration-dependent inhibition of glucagon-stimulated cAMP production by this compound in a cell line expressing the human glucagon receptor (hGCGR) and to calculate the IC50 value.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the hGCGR.
-
Stimulant: Glucagon.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Cell Culture and Plating: Culture hGCGR-expressing HEK293 cells under standard conditions. Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Antagonist Incubation: Aspirate the culture medium from the cells and add the various concentrations of this compound. Incubate for a predefined period (e.g., 30 minutes) at 37°C.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells containing the antagonist. Incubate for another predefined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the glucagon-stimulated cAMP production.
In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This experiment evaluates the effect of a GCGR antagonist on glucose tolerance in a relevant animal model of type 2 diabetes.
To assess the ability of this compound to improve glucose tolerance in diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice).[5]
-
Animals: Male db/db mice or other suitable diabetic mouse model.
-
Test Compound: this compound formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Glucose Solution: A sterile solution of D-glucose for oral administration.
-
Blood Glucose Monitoring System: A handheld glucometer and test strips.
-
Acclimatization and Dosing: Acclimatize the animals for at least one week. Administer this compound or vehicle control orally at the desired dose(s) at a specific time point before the glucose challenge (e.g., 1-2 hours prior).
-
Fasting: Fast the animals for a specified period (e.g., 6 hours) before the OGTT, with free access to water.
-
Baseline Blood Glucose: At time zero (t=0), measure the baseline blood glucose level from a tail vein blood sample.
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in the AUC for the this compound-treated group compared to the vehicle control group indicates improved glucose tolerance.
Clinical Research
This compound has been evaluated in several Phase I and Phase II clinical trials in healthy volunteers and patients with type 2 diabetes.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile suitable for once-daily dosing.[1]
| Parameter | Value | Study Population | Citation |
| Half-life (t½) | ~19.7 - 22.7 hours | Patients with T2DM | [1] |
| Exposure | Approximately dose-proportional | Patients with T2DM | [1] |
| Protein Binding | Highly bound to human plasma protein (~99.45%) | Not specified | [6] |
| Mean Free Fraction | ~0.55% | Not specified | [6] |
Efficacy in Patients with Type 2 Diabetes
Multiple studies have demonstrated the glucose-lowering efficacy of this compound.
Table 4.2.1: Change in HbA1c after 12 Weeks of Treatment (on Metformin Background) [7]
| Treatment Group | Mean Change from Baseline in HbA1c (%) |
| Placebo | -0.16 |
| This compound (30 mg QD) | -0.67 |
| This compound (60 mg QD) | -0.83 |
| This compound (100 mg QD) | -0.93 |
Table 4.2.2: Change in Fasting Plasma Glucose (FPG)
| Study Duration | Treatment Group | Placebo-Adjusted Mean Change from Baseline in FPG (mg/dL) | Citation |
| 14 Days (on Metformin) | This compound (150 mg QD) | -34.3 | [8] |
| 28 Days (Monotherapy) | This compound (15 mg to 150 mg QD) | -27.1 to -57.2 | [9] |
| 12 Weeks (on Metformin) | This compound (30 mg to 100 mg QD) | -16.6 to -33.3 | [7] |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[1][7][9]
Table 4.3.1: Key Safety Findings
| Safety Parameter | Observation | Citation |
| Hypoglycemia | Incidence was low and similar to placebo. | [7] |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%) observed in some studies. No significant changes at doses ≤75mg in another study. | [7][9] |
| Blood Pressure | Small, non-dose-dependent increases (Systolic BP > 2 mm Hg; Diastolic BP > 1 mm Hg) observed. | [7] |
| Liver Transaminases (ALT/AST) | Modest, reversible increases were observed, largely within the normal range. The incidence of values >3x the upper limit of normal was similar across doses. | [7][8][9] |
| Body Weight | Small increases (< 0.5 kg) observed in a 12-week study. | [7] |
Table 4.3.2: Common Adverse Events in a 28-Day Monotherapy Study [10]
| Adverse Event | Placebo (%) | This compound (15 mg) (%) | This compound (35 mg) (%) | This compound (75 mg) (%) | This compound (150 mg) (%) |
| Cold Symptoms | 6 | 6 | 9 | 11 | 3 |
| Loose Stools | 3 | 3 | 9 | 3 | 9 |
| Headache | 3 | 0 | 9 | 3 | 3 |
Visualizations
Glucagon Receptor Signaling Pathway
Experimental Workflow: In Vitro cAMP Assay
Conclusion
This compound is a glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes, both as a monotherapy and as an add-on to metformin.[7][9] Its pharmacokinetic profile supports once-daily oral administration.[1] The primary safety concerns observed in clinical trials include modest increases in LDL cholesterol, blood pressure, and hepatic transaminases, which warrant further investigation.[7] While detailed preclinical data are not widely published, the established clinical efficacy underscores the therapeutic potential of glucagon receptor antagonism as a strategy for managing T2DM. Further long-term studies would be necessary to fully elucidate the benefit-risk profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the development of small-molecule glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizer.com [pfizer.com]
PF-06291874 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical evaluation of PF-06291874, a selective glucagon receptor antagonist.
Chemical Structure and Properties
This compound is a small molecule inhibitor of the glucagon receptor. Its chemical and physical properties are summarized below.
Chemical Structure:
(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid |
| SMILES | CCC--INVALID-LINK--C3=CC=C(C(NCCC(O)=O)=O)C=C3[1] |
| Molecular Formula | C26H28F3N3O4[2] |
| Molecular Weight | 503.52 g/mol [2] |
| CAS Number | 1393124-08-7[2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Recommended storage at -20°C for long-term stability. |
Mechanism of Action
This compound is a potent and selective antagonist of the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver. Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia.
By competitively binding to the glucagon receptor, this compound blocks the downstream signaling cascade initiated by glucagon. This inhibition leads to a reduction in hepatic glucose output, thereby lowering blood glucose levels. The mechanism of action is independent of insulin, making it a potential therapeutic option for T2DM patients with insulin resistance.
Below is a diagram illustrating the signaling pathway of the glucagon receptor and the inhibitory action of this compound.
Experimental Protocols
The clinical development of this compound involved several key experimental assessments to evaluate its pharmacokinetics, pharmacodynamics, and safety. The methodologies for these assessments are detailed below.
Pharmacokinetic Analysis
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were typically prepared using protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.
-
Chromatographic Separation: A reverse-phase C18 column was commonly used with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for quantification.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.
Pharmacodynamic Assessments
-
Sample Collection: Venous blood samples were collected from subjects after an overnight fast (at least 8 hours).
-
Sample Processing: Blood was collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo glucose metabolism. Plasma was separated by centrifugation.
-
Analytical Method: Plasma glucose concentrations were measured using a validated enzymatic assay, typically the hexokinase or glucose oxidase method, on an automated clinical chemistry analyzer.
-
Sample Collection: Whole blood samples were collected in EDTA-containing tubes.
-
Analytical Method: HbA1c levels were determined using a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis. HPLC is a commonly used method that separates glycated and non-glycated hemoglobin based on charge differences.
-
Protocol: After an overnight fast, subjects consumed a standardized liquid meal (e.g., Boost® or Sustacal®) over a short period (e.g., 5-10 minutes).
-
Blood Sampling: Blood samples for the measurement of glucose, insulin, C-peptide, and glucagon were collected at baseline (before the meal) and at specified time points after the meal (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose and other hormones was calculated to assess postprandial glycemic control and pancreatic beta-cell function.
The following diagram outlines the typical workflow of a clinical trial for an oral antidiabetic agent like this compound.
Clinical Trial Data
Multiple clinical studies have evaluated the efficacy, safety, and tolerability of this compound in patients with T2DM. The key findings from these studies are summarized below.
Table 2: Summary of Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Half-life (t1/2) | ~19.7-22.7 hours | [3] |
| Dose Proportionality | Approximately dose-proportional exposure | [3] |
| Protein Binding | Highly bound to human plasma protein (~99.45%) | [2] |
| Mean Free Fraction | ~0.55% | [2] |
Table 3: Efficacy Outcomes in a 14-Day, Multiple Ascending Dose Study in Patients with T2DM on Metformin
| Dose of this compound | Placebo-Corrected Change from Baseline in Fasting Plasma Glucose (mg/dL) | Placebo-Corrected Change from Baseline in Mean Daily Glucose (mg/dL) |
| 150 mg | -34.3 | -42.4 |
Data from a study where patients were administered this compound or placebo for 14 days.[3]
Table 4: Safety and Tolerability Profile
| Adverse Event | Observation |
| Hypoglycemia | Minimal risk of hypoglycemia.[3] |
| LDL Cholesterol | Small, dose-dependent increases were observed.[3] |
| Serum Aminotransferases (ALT/AST) | Reversible increases, largely within the normal range, were noted. |
| Glucagon and GLP-1 | Dose-dependent increases in glucagon and total GLP-1 were observed following a mixed-meal tolerance test.[3] |
Conclusion
This compound is a potent and selective glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, observations of increased LDL cholesterol and liver aminotransferases have been noted. The unique insulin-independent mechanism of action of glucagon receptor antagonists like this compound continues to be an area of interest for the development of novel therapies for T2DM.
References
The Preclinical Pharmacokinetic Profile of PF-06291874: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which was investigated for the treatment of type 2 diabetes mellitus (T2DM). The primary mechanism of action involves blocking the signaling of glucagon, a key hormone that elevates blood glucose levels. While extensive clinical trial data on the pharmacokinetics of this compound in humans is available, detailed quantitative pharmacokinetic data from preclinical animal models remains largely within proprietary company archives and is not extensively published in the public domain. This guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, known preclinical effects, and human pharmacokinetic parameters as a surrogate for understanding its general disposition. This document also outlines the typical experimental protocols used in preclinical pharmacokinetic studies to provide a framework for the type of studies that were likely conducted.
Introduction
Glucagon, by stimulating hepatic glucose production, plays a crucial role in glucose homeostasis. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound was developed by Pfizer as a small molecule antagonist of the glucagon receptor to counteract this effect. By blocking the receptor, this compound was designed to reduce hepatic glucose output and thereby lower blood glucose levels. Preclinical studies are a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before it is administered to humans. While specific data for this compound is scarce, this guide will synthesize the known information and provide context for its preclinical evaluation.
Mechanism of Action
This compound is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver. Glucagon binding to its receptor activates a signaling cascade that results in increased gluconeogenesis and glycogenolysis. This compound competitively binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby inhibiting this downstream signaling pathway.
Signaling Pathway of Glucagon Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by glucagon and its inhibition by this compound.
Preclinical Pharmacokinetics: Known Effects
While specific quantitative data is not publicly available, preclinical studies have been mentioned in the literature, indicating some key findings. The most commonly noted effects in preclinical models include the development of hyperglucagonemia and an increase in α-cell proliferation. These are considered class effects of glucagon receptor antagonists, resulting from the feedback mechanism in response to receptor blockade.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the public domain. However, a standard preclinical pharmacokinetic study would typically involve the following workflow.
Conceptual Workflow for a Preclinical Pharmacokinetic Study
Pharmacokinetic Data
As detailed preclinical pharmacokinetic data for this compound is not available, the following table summarizes the pharmacokinetic parameters observed in human clinical trials. This data is provided for informational purposes to give an indication of the compound's properties, but it should be noted that these are not from preclinical models.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Route of Administration | Oral | [1] |
| Half-life (t½) | ~19.7 - 22.7 hours | [1][2] |
| Exposure | Approximately dose-proportional | [1][2] |
| Dosing Regimen Suitability | Once-daily | [1][2] |
| Plasma Protein Binding | Highly bound (mean free fraction of ~0.55%) | [3] |
Note: The data presented in this table is from human studies and is intended to serve as a reference in the absence of publicly available preclinical data.
Discussion and Conclusion
This compound is a glucagon receptor antagonist that showed promise in clinical trials for the treatment of type 2 diabetes by reducing plasma glucose levels.[4] Its mechanism of action through the competitive inhibition of the glucagon receptor is well-understood. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available quantitative data from animal studies. The known preclinical effects, such as hyperglucagonemia and α-cell hyperplasia, are consistent with its mechanism of action and are considered class effects for glucagon receptor antagonists.
For researchers and scientists in drug development, the case of this compound highlights the challenge of accessing detailed preclinical data for compounds that have been discontinued or have not proceeded to market. While the human pharmacokinetic data suggests a profile suitable for once-daily dosing, the translation from preclinical species to humans is a critical aspect of drug development that cannot be fully assessed from the available information. Future research and transparency in data sharing for discontinued compounds could greatly benefit the scientific community in understanding the nuances of drug disposition and safety.
References
- 1. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06291874: A Technical Overview of its Interaction with the Glucagon Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction to PF-06291874
This compound is a small molecule developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1] Its primary mechanism of action is the competitive antagonism of the glucagon receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, glucagon.[2] By blocking glucagon's effects, particularly in the liver, this compound aims to reduce hepatic glucose production and consequently lower blood glucose levels. Clinical trials have demonstrated that this compound can effectively reduce fasting plasma glucose and mean daily glucose in patients with T2DM.[3][4][5]
Glucagon Receptor Signaling Pathway
The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys. Its activation by glucagon initiates a signaling cascade that plays a crucial role in glucose homeostasis. This compound acts by competitively binding to this receptor, thereby preventing the initiation of this cascade.
Diagram of the Glucagon Receptor Signaling Pathway
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Quantitative Binding Affinity Data
As of the latest available information, specific quantitative in vitro binding affinity values (Ki, IC50, Kd) for this compound with the glucagon receptor have not been publicly disclosed in peer-reviewed literature. While the compound is described as a "highly potent" antagonist, numerical data from competitive radioligand binding assays or other quantitative methods are not available.[1]
For context, another novel, orally bioavailable small molecule glucagon receptor antagonist, RVT-1502 (formerly LGD-6972), has been described to bind to the glucagon receptor with high affinity and selectivity.[6] However, it is crucial to note that this information is not directly transferable to this compound.
Table 1: Summary of this compound Binding Affinity to Glucagon Receptor
| Parameter | Value | Species | Assay Type | Reference |
|---|---|---|---|---|
| Ki | Not Publicly Available | - | - | - |
| IC50 | Not Publicly Available | - | - | - |
| Kd | Not Publicly Available | - | - | - |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of this compound are not available. However, based on standard pharmacological practices for characterizing receptor antagonists, the following generalized methodologies would likely be employed.
Generalized Competitive Radioligand Binding Assay
This type of assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Accumulation)
To assess the functional antagonism, an assay measuring the inhibition of glucagon-stimulated cyclic adenosine monophosphate (cAMP) production would be performed.
Workflow for a cAMP Functional Assay
Caption: Generalized workflow for a functional cAMP antagonism assay.
Conclusion
This compound is a potent, orally active antagonist of the glucagon receptor that has shown promise in clinical trials for the treatment of type 2 diabetes mellitus by reducing plasma glucose levels. Its mechanism of action involves the direct competitive inhibition of the glucagon receptor, thereby blocking the downstream signaling cascade that leads to hepatic glucose production. While the qualitative aspects of its pharmacology are established, specific quantitative data on its binding affinity and detailed experimental protocols remain proprietary or unpublished. Further disclosure of preclinical data would be necessary for a complete quantitative understanding of its interaction with the glucagon receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
In Vitro Profile of PF-06291874: A Technical Overview of a Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is a potent, orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR). Developed by Pfizer, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. By blocking the action of glucagon, this compound aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This technical guide provides an in-depth overview of the in vitro studies that have characterized the pharmacological properties of this compound, including its binding affinity, functional antagonism, and the experimental methodologies employed.
Core Pharmacological Data
The in vitro activity of this compound has been quantified through key assays that assess its ability to bind to the glucagon receptor and to functionally inhibit its signaling pathway. The primary mechanism of action is the blockade of glucagon-induced cyclic adenosine monophosphate (cAMP) production.
| Parameter | Value | Assay Type | Cell Line | Description |
| Ki | 53 nM | Radioligand Binding Assay (SPA) | Not Specified | Inhibition of [125I]-glucagon-cex binding to the human glucagon receptor.[1] |
| Kb | 23 nM | cAMP Functional Assay | CHO-K1 | Suppression of glucagon-induced cAMP production in cells expressing the human glucagon receptor.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by competitively inhibiting the binding of glucagon to the glucagon receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP, a critical second messenger in the glucagon signaling cascade. The reduction in intracellular cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA), ultimately resulting in reduced hepatic glucose output.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key assays used to characterize this compound.
Glucagon Receptor Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the glucagon receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor.
-
Radioligand: [125I]-glucagon-cex.[1]
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Assay Buffer: (Details to be specified based on standard laboratory practice, typically a buffered saline solution with protein carriers).
-
Test Compound: this compound at various concentrations.
-
96-well or 384-well microplates.
Workflow:
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of a microplate, combine the receptor membrane preparation, SPA beads, and either this compound or vehicle (for total and non-specific binding controls).
-
Add a constant concentration of [125I]-glucagon-cex to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the scintillation counts per minute (CPM) in each well using a microplate scintillation counter.
-
The data is then used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This cellular assay measures the ability of an antagonist to inhibit the glucagon-stimulated production of cAMP.
Objective: To determine the functional antagonist potency (Kb) of this compound.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human glucagon receptor.[1]
Materials:
-
CHO-K1 cells expressing the human glucagon receptor.
-
Cell culture medium.
-
Glucagon.
-
Test Compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Workflow:
Procedure:
-
Seed the CHO-K1 cells expressing the human glucagon receptor into a microplate and culture overnight.
-
Remove the culture medium and pre-incubate the cells with various concentrations of this compound or vehicle in a stimulation buffer containing a PDE inhibitor for a defined period.
-
Stimulate the cells by adding a fixed concentration of glucagon (typically an EC80 concentration to ensure a robust signal).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve of this compound's inhibition of glucagon-stimulated cAMP production to determine the IC50. The functional antagonist constant (Kb) can then be calculated.
Conclusion
The in vitro data for this compound demonstrate its potent and direct antagonism of the human glucagon receptor. The nanomolar Ki and Kb values confirm its high affinity and functional efficacy in blocking the initial steps of the glucagon signaling cascade. These foundational in vitro studies provided the basis for its further preclinical and clinical development as a potential treatment for type 2 diabetes. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers in the field of diabetes and GPCR pharmacology.
References
Early-Phase Clinical Development of PF-06291874: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is an orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, this compound aims to reduce this production, thereby lowering blood glucose levels in patients with T2DM. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the compound's pharmacokinetics, pharmacodynamics, safety, and efficacy.
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor. This G-protein coupled receptor is primarily located in the liver and plays a central role in regulating blood glucose.[1] Glucagon binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of pathways that promote gluconeogenesis and glycogenolysis. By blocking this interaction, this compound effectively dampens hepatic glucose output.
References
Methodological & Application
Application Notes and Protocols for PF-06291874 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Glucagon Receptor Antagonism
PF-06291874 exerts its therapeutic effect by competitively inhibiting the binding of glucagon to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes. The binding of glucagon to GCGR activates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately stimulates glycogenolysis and gluconeogenesis, resulting in the release of glucose from the liver. By blocking this initial binding step, this compound effectively attenuates these downstream effects, leading to a reduction in hepatic glucose production.
Signaling Pathway Diagrams
The following diagrams illustrate the glucagon and myostatin signaling pathways.
Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.
Caption: A simplified overview of the Myostatin signaling pathway.
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Patients with T2DM (12-Week Study)
| Parameter | 30 mg this compound | 60 mg this compound | 100 mg this compound | Placebo |
| Mean Change in HbA1c from Baseline (%) | -0.67 | -0.83 | -0.93 | -0.11 |
| Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -16.6 | -27.5 | -33.3 | +3.8 |
Data adapted from a 12-week, randomized, dose-response study in patients with T2DM on background metformin therapy.[2]
Table 2: Summary of Clinical Pharmacodynamic Effects of this compound in Patients with T2DM (28-Day Study)
| Parameter | 15 mg this compound | 35 mg this compound | 75 mg this compound | 150 mg this compound | Placebo |
| Placebo-Adjusted Mean Change in Mean Daily Glucose from Baseline (mg/dL) | -40.3 | -52.4 | -60.8 | -68.8 | N/A |
| Placebo-Adjusted Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -27.1 | -42.2 | -49.8 | -57.2 | N/A |
Data from a 4-week study of this compound as monotherapy.[3]
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound.
Protocol 1: Cell Culture for Glucagon Receptor Expressing Cells
1.1. Cell Lines:
-
HEK293 cells stably expressing human glucagon receptor (HEK293-GCGR): A common model for studying GPCR signaling due to their robust growth and low endogenous GPCR expression.
-
Huh7 cells: A human hepatoma cell line that can be used to study hepatic glucose metabolism.
-
Primary Human or Rodent Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture and maintain.
1.2. General Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.
Protocol 2: Preparation of this compound Stock Solutions
2.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
2.2. Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: cAMP Accumulation Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.
3.1. Materials:
-
HEK293-GCGR cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA)
-
Glucagon
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits)
3.2. Procedure:
-
Seed HEK293-GCGR cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in assay buffer containing IBMX (to prevent cAMP degradation) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration, which elicits 80% of the maximal response) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: Hepatic Glucose Production Assay
This assay assesses the functional effect of this compound on inhibiting glucagon-induced glucose output from hepatocytes.
4.1. Materials:
-
Huh7 cells or primary hepatocytes
-
Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)
-
Glucagon
-
This compound
-
Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorescent kit)
4.2. Procedure:
-
Seed Huh7 cells or primary hepatocytes in a multi-well plate and allow them to adhere and form a confluent monolayer.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in glucose production buffer for a pre-determined period (e.g., 3-6 hours) in the presence of:
-
Vehicle control
-
Glucagon (e.g., 100 nM)
-
Glucagon + varying concentrations of this compound
-
-
At the end of the incubation, collect the supernatant.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Analyze the data to determine the inhibitory effect of this compound on glucagon-stimulated glucose production.
Experimental Workflow
The following diagram outlines the general workflow for characterizing a glucagon receptor antagonist in vitro.
Caption: General workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PF-06291874 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is a potent and orally active non-peptide antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has been investigated as a therapeutic agent for type 2 diabetes mellitus (T2DM). In preclinical and clinical studies, glucagon receptor antagonism has been shown to reduce hyperglycemia.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal models of metabolic disease, particularly diet-induced obese (DIO) mice.
Mechanism of Action
Glucagon, secreted by the alpha cells of the pancreas, plays a crucial role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound competitively binds to and inhibits the glucagon receptor, thereby attenuating glucagon-mediated signaling. This leads to a reduction in hepatic glucose output and a lowering of blood glucose levels.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of glucagon and the inhibitory action of this compound.
Data Presentation
Pharmacokinetic and Pharmacodynamic Parameters in Humans (for reference)
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~19.7 - 22.7 hours | Human | [1] |
| Administration | Oral, once daily | Human | [4][5][6] |
| Efficacy (Fasting Plasma Glucose Reduction) | 27.1 - 57.2 mg/dL (placebo-adjusted) | Human | [4] |
| Efficacy (Mean Daily Glucose Reduction) | 40.3 - 68.8 mg/dL (placebo-adjusted) | Human | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration in Mice
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[1]
-
To prepare the final dosing solution, first add 10% of the final volume as the DMSO stock solution to a sterile tube.[1]
-
Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.[1]
-
Add 5% of the final volume of Tween-80 and mix again.[1]
-
Finally, add 45% of the final volume of saline and vortex until a clear and homogenous solution is obtained.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Prepare the dosing solution fresh on the day of administration.
Alternative Formulation: For certain studies, a simpler formulation in corn oil may be suitable.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of corn oil.[1]
-
Mix thoroughly until a clear solution is achieved.[1]
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce a metabolic phenotype in mice that mimics human obesity and T2DM, providing a relevant model to test the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Upon arrival, acclimatize the mice for at least one week with ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group that will continue on the standard chow diet and a DIO group that will be switched to the HFD.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Provide the respective diets and water ad libitum for 8-12 weeks to induce the obese and hyperglycemic phenotype in the DIO group.
-
Monitor body weight and food intake weekly or bi-weekly.
Efficacy Study of this compound in DIO Mice
Objective: To evaluate the effect of this compound on glycemic control in a DIO mouse model.
Materials:
-
DIO mice (from Protocol 2)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution (same composition as the dosing solution but without this compound)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
After the diet-induction period, randomize the DIO mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control solution daily via oral gavage. A typical dosing volume for mice is 5-10 mL/kg body weight.
-
Monitor body weight and food intake throughout the study.
-
Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period (e.g., weekly). For fasting glucose measurements, fast the mice for a specified period (e.g., 4-6 hours) before blood collection from the tail vein.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess glucose disposal.
Experimental Workflow for Efficacy Study:
Caption: Workflow for an in vivo efficacy study of this compound in DIO mice.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer the final dose of this compound or vehicle 1-2 hours before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels for each time point.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Concluding Remarks
These application notes and protocols provide a framework for conducting in vivo studies with this compound in animal models of metabolic disease. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use guidelines. Careful monitoring of animal health and welfare is paramount throughout any in vivo study. While human clinical data suggests potential for glycemic control, further preclinical research is necessary to fully elucidate the efficacy, safety, and long-term effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-06291874 for Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-06291874, a potent and selective glucagon receptor (GCGR) antagonist, in mouse models of diabetes. This document includes details on its mechanism of action, available preclinical data, and protocols for inducing diabetes in mice and preparing the compound for in vivo studies.
Introduction
This compound is an orally active, small molecule antagonist of the glucagon receptor. By blocking the action of glucagon, this compound reduces hepatic glucose production, a key contributor to hyperglycemia in diabetes. While extensive clinical trials have been conducted in humans with type 2 diabetes, detailed preclinical studies in mouse models are essential for understanding its therapeutic potential and underlying mechanisms. Although specific dosage information for this compound in diabetic mouse models is not widely published, this document provides relevant information from related studies and general protocols to guide researchers.
Mechanism of Action: Glucagon Receptor Antagonism
This compound exerts its glucose-lowering effects by competitively inhibiting the binding of glucagon to its receptor, primarily on hepatocytes. This antagonism blocks the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis, thereby reducing the liver's output of glucose into the bloodstream.
Glucagon Signaling Pathway
The binding of glucagon to the GCGR, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes responsible for glucose production and release. This compound disrupts this pathway at the initial receptor-ligand interaction.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Dosage and Administration in Mouse Models
Table 1: Dosage of a Monoclonal Antibody GCGR Antagonist in ob/ob Mice
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| mAb GCGR | ob/ob | 0.6, 1, 3 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent reduction in blood glucose and increase in glucagon levels.[1] |
For this compound, an orally active compound, initial dose-finding studies in diabetic mouse models would be necessary. Based on its high potency, a starting dose range of 1-10 mg/kg administered orally once daily could be considered, with subsequent adjustments based on observed efficacy and tolerability.
Experimental Protocols
Induction of Diabetes in Mice
For researchers who do not use genetic models of diabetes (e.g., db/db or ob/ob mice), streptozotocin (STZ)-induced diabetes is a common alternative. STZ is a toxin that specifically destroys pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Protocol (Low-Dose STZ for Type 2 Diabetes Model):
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common concentration is 10 mg/mL.
-
For a low-dose protocol to induce a model resembling type 2 diabetes, administer STZ at a dose of 40-60 mg/kg body weight via intraperitoneal (i.p.) injection for five consecutive days.
-
Monitor blood glucose levels from tail vein blood 72 hours after the final injection and then weekly.
-
Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Protocol (High-Dose STZ for Type 1 Diabetes Model):
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single high dose of STZ (150-200 mg/kg body weight) via i.p. injection.
-
Monitor blood glucose levels 48-72 hours post-injection.
-
Mice with fasting blood glucose levels above 300 mg/dL are considered diabetic.
Preparation and Administration of this compound
This compound is an orally bioavailable compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.
-
Administer the suspension to mice via oral gavage at a volume of 5-10 mL/kg body weight.
-
For chronic studies, administer the compound once daily at the same time each day.
-
A vehicle-only control group should always be included in the experimental design.
Experimental Workflow for Efficacy Studies
A typical workflow to assess the efficacy of this compound in a diabetic mouse model is outlined below.
Caption: A standard experimental workflow for evaluating this compound in mouse models of diabetes.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison. The following table provides a template for organizing such data.
Table 2: Template for Summarizing Efficacy Data of this compound in Diabetic Mice
| Treatment Group | N | Initial Fasting Glucose (mg/dL) | Final Fasting Glucose (mg/dL) | Change in HbA1c (%) | Body Weight Change (g) |
| Vehicle Control | |||||
| This compound (X mg/kg) | |||||
| This compound (Y mg/kg) | |||||
| This compound (Z mg/kg) |
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetes through the targeted inhibition of the glucagon receptor. While specific dosages for mouse models of diabetes require empirical determination, the information and protocols provided in these application notes offer a solid foundation for researchers to design and execute preclinical efficacy studies. Careful dose-finding experiments and adherence to established protocols for diabetes induction and metabolic assessment are critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Assaying PF-06291874 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is a non-peptide, orally active antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] Glucagon signaling plays a pivotal role in glucose homeostasis, primarily by stimulating hepatic glucose production.[2][3][4] Dysregulation of this pathway is implicated in metabolic disorders such as type 2 diabetes.[3] By blocking the interaction of glucagon with its receptor, this compound effectively reduces hepatic glucose output, making it a therapeutic candidate for the management of hyperglycemia.[5]
These application notes provide detailed protocols for the in vitro assessment of this compound activity, focusing on its interaction with the glucagon receptor and its functional consequences on downstream signaling.
Mechanism of Action and Signaling Pathway
The binding of glucagon to GCGR activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which leads to the phosphorylation of downstream targets that promote glycogenolysis and gluconeogenesis.[2][6] this compound competitively binds to the glucagon receptor, preventing glucagon-mediated signaling.[7]
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Compound | Assay Type | Cell Line/Preparation | Parameter | Value | Reference |
| This compound | Functional Antagonism | Not Specified | IC50 | 112 µM | [7] |
Experimental Protocols
Two key in vitro assays are recommended for characterizing the activity of this compound: a radioligand binding assay to determine its affinity for the glucagon receptor, and a functional cAMP assay to measure its antagonist potency.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the glucagon receptor.
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).[6]
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-glucagon.
-
Unlabeled glucagon (for non-specific binding determination).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hGCGR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of unlabeled glucagon (at a concentration 1000-fold higher than the radioligand), 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of this compound at various concentrations, 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This cell-based assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.
Caption: Workflow for the cAMP functional assay.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Glucagon stock solution.
-
This compound stock solution in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Protocol:
-
Cell Seeding:
-
Seed HEK293-hGCGR cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing varying concentrations of this compound and a fixed concentration of IBMX (e.g., 500 µM) to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Glucagon Stimulation:
-
Add 50 µL of assay buffer containing glucagon at a concentration that elicits 80% of the maximal response (EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no glucagon) as 0% and the maximal glucagon-stimulated level as 100%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Logical Relationship of the Assay
The following diagram illustrates the relationship between the compound, its target, the assay principles, and the expected outcomes.
Caption: Logical relationship of this compound assays.
Conclusion
The described in vitro assays provide a robust framework for characterizing the pharmacological activity of this compound as a glucagon receptor antagonist. The radioligand binding assay directly measures the affinity of the compound for its target, while the cAMP functional assay provides a quantitative measure of its potency in a cellular context. These protocols can be adapted for high-throughput screening and lead optimization in the development of novel glucagon receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. HEK293/Human GCGR Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 7. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06291874
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and assessment of the stability of PF-06291874 solutions for both in vivo and in vitro research applications.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | Glucagon receptor antagonist-4 |
| CAS Number | 1393124-08-7[1] |
| Molecular Formula | C₂₆H₂₈F₃N₃O₄[1] |
| Molecular Weight | 503.51 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Mechanism of Action | A potent, non-peptide, and orally active glucagon receptor antagonist.[1] |
Solution Preparation
In Vitro Stock Solution Preparation
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1]
Table 1: Preparation of this compound Stock Solutions in DMSO [1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.9861 mL | 9.9303 mL | 19.8606 mL |
| 5 mM | 0.3972 mL | 1.9861 mL | 3.9721 mL |
| 10 mM | 0.1986 mL | 0.9930 mL | 1.9861 mL |
| 100 mg/mL (198.61 mM) | Requires sonication |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous (newly opened) DMSO to achieve a 10 mM concentration (see Table 1).[1]
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
In Vivo Working Solution Preparation
For in vivo studies, this compound can be formulated in various vehicles. It is recommended to prepare these solutions fresh on the day of use.[2]
Table 2: In Vivo Formulation Protocols for this compound [1]
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.13 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.13 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.13 mM) |
Protocol 2: Preparation of a 1 mL Working Solution (Protocol 1 from Table 2) [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
In Vitro Glucagon Receptor Antagonism Assay (Representative Protocol)
This protocol describes a general method for assessing the antagonist activity of this compound on the glucagon receptor in a cell-based assay. This is a representative protocol and may require optimization for specific cell lines and experimental conditions.
Objective: To determine the IC₅₀ of this compound in inhibiting glucagon-induced cyclic AMP (cAMP) production in cells expressing the human glucagon receptor.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Glucagon stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Antagonist Incubation: Remove the cell culture medium and wash the cells once with assay buffer. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add glucagon at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assessment of this compound Stability in Cell Culture Medium (General Protocol)
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO.
-
Cell culture medium of interest (with and without serum).
-
Incubator (37°C, 5% CO₂).
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
Protocol:
-
Sample Preparation: Spike the cell culture medium (with and without serum) with this compound to a final concentration relevant to the planned in vitro experiments.
-
Incubation: Aliquot the spiked medium into sterile tubes and incubate at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.
Visualizations
Glucagon Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the point of inhibition by this compound.
References
Techniques for Measuring PF-06291874 Plasma Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is an orally active, non-peptide antagonist of the glucagon receptor, which has been investigated for the treatment of type 2 diabetes mellitus. Accurate measurement of its plasma concentration is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed overview of the techniques, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex biological matrices.
While a specific, publicly available, validated bioanalytical method for this compound was not identified in the literature, this document outlines a representative LC-MS/MS protocol based on established methods for other non-peptide small molecule drugs. The provided protocols and parameters will serve as a robust starting point for method development and validation.
Principle of the Method
The concentration of this compound in plasma is determined by LC-MS/MS. The method involves three key steps:
-
Sample Preparation: Extraction of this compound from the plasma matrix and removal of interfering substances, primarily proteins.
-
Chromatographic Separation: Separation of the analyte from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and a structurally similar internal standard (IS), followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma (K3EDTA as anticoagulant is recommended)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, ideally a stable isotope-labeled version of this compound.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice to prevent degradation.
-
Spike 100 µL of blank plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (a suitable concentration in 50:50 ACN:water).
-
Add 300 µL of cold acetonitrile (or a 1:1 mixture of ACN:MeOH) to the plasma sample to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following tables outline typical starting conditions for LC-MS/MS method development. These parameters will require optimization for this compound.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| System | UPLC or HPLC system |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient from 5-95% Mobile Phase B over 3-5 minutes, followed by re-equilibration. |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusing a standard solution of this compound (Molecular Formula: C26H28F3N3O4, MW: 503.51) and a suitable IS. |
| Collision Energy | To be optimized for each MRM transition. |
| Dwell Time | 100-200 ms |
Data Presentation
Quantitative data from a validated method should be summarized for clarity and easy comparison. The following tables represent the expected performance of a well-validated assay.
Table 3: Calibration Curve and Quality Control Sample Performance
| Sample Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Standards | |||
| LLOQ | 1 | 98.5 | 8.2 |
| 5 | 101.2 | 6.5 | |
| 20 | 99.8 | 4.1 | |
| 50 | 102.5 | 3.5 | |
| 100 | 100.9 | 2.8 | |
| 200 | 99.1 | 3.1 | |
| 500 | 98.9 | 2.5 | |
| ULOQ | 1000 | 100.3 | 2.1 |
| Quality Control | |||
| LQC | 3 | 103.1 | 7.5 |
| MQC | 150 | 98.7 | 4.8 |
| HQC | 750 | 101.5 | 3.9 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 4: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N > 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | 98.7% - 103.1% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | 99.2% - 102.4% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 7.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8.0% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable under tested conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in plasma samples.
Caption: General workflow for this compound plasma sample analysis.
Signaling Pathway Context (Illustrative)
This compound acts as a glucagon receptor antagonist. The diagram below illustrates its mechanism of action in the context of glucagon signaling.
Caption: Mechanism of action of this compound on the glucagon signaling pathway.
Conclusion
The accurate and precise measurement of this compound in plasma is achievable through a validated LC-MS/MS method. While the specific parameters for this compound are not publicly available, the representative protocols for sample preparation, chromatography, and mass spectrometry provided herein offer a comprehensive starting point for method development. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality data for pharmacokinetic and clinical studies.
Application Notes and Protocols: Utilizing PF-06291874 to Interrogate Glucagon Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. Dysregulation of glucagon signaling is a key pathophysiological feature of type 2 diabetes mellitus (T2DM). PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] By blocking the interaction of glucagon with its receptor, this compound effectively inhibits downstream signaling cascades, leading to a reduction in hepatic glucose output. This makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of glucagon signaling and for the development of novel anti-diabetic therapies.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological effects, detailed experimental protocols for in vitro assays, and a summary of its effects in clinical studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from clinical studies in patients with T2DM.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Half-life (t½) | ~19.7 - 22.7 hours | [2][3] |
| Dosing Frequency | Once daily | [2][3] |
| Exposure | Approximately dose-proportional | [2][3] |
Table 2: Effects of this compound on Glycemic Control in Patients with T2DM
| Dose | Duration | Change in Fasting Plasma Glucose (FPG) | Change in HbA1c | Reference |
| 5-150 mg once daily | 14 days | -34.3 mg/dL (placebo-corrected at 150 mg) | Not Reported | [2][3] |
| 15-150 mg once daily | 28 days | -27.1 to -57.2 mg/dL (placebo-adjusted) | Not Reported | [4] |
| 30, 60, 100 mg once daily | 12 weeks | -16.6 to -33.3 mg/dL | -0.67% to -0.93% | [5] |
Table 3: Additional Pharmacodynamic Effects of this compound
| Parameter | Effect | Reference |
| Glucagon | Dose-dependent increases | [2][3] |
| Total GLP-1 | Dose-dependent increases | [2][3] |
| LDL Cholesterol | Small, dose-dependent increases | [2][3] |
| Serum Aminotransferases | Reversible increases | [2][3] |
Signaling Pathways and Experimental Workflow
Glucagon Signaling Pathway and Inhibition by this compound
Glucagon binding to the GCGR on hepatocytes initiates a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, ultimately leading to increased glycogenolysis and gluconeogenesis, and consequently, hepatic glucose release. This compound acts as a competitive antagonist at the GCGR, preventing glucagon binding and the subsequent activation of this signaling cascade.
Caption: Glucagon signaling pathway and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
A typical workflow to characterize the in vitro activity of a glucagon receptor antagonist like this compound involves a primary binding or functional screen, followed by secondary functional assays in a more physiologically relevant cell type.
Caption: A logical workflow for the in vitro characterization of this compound.
Experimental Protocols
Protocol 1: In Vitro Glucagon-Stimulated cAMP Accumulation Assay
This protocol is designed to determine the potency of this compound in inhibiting glucagon-stimulated cAMP production in a cell line stably expressing the human glucagon receptor.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Glucagon
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega cAMP-Glo™ Assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Culture HEK293-hGCGR cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of glucagon in assay buffer. Determine the EC80 concentration of glucagon for cAMP production in a separate experiment.
-
-
Compound Incubation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Glucagon Stimulation:
-
Add the EC80 concentration of glucagon to all wells except the unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Hepatic Glucose Production Assay
This protocol measures the inhibitory effect of this compound on glucagon-stimulated glucose production in primary hepatocytes or a suitable hepatic cell line (e.g., HepG2).
Materials:
-
Primary human or rat hepatocytes, or HepG2 cells
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)
-
This compound
-
Glucagon
-
Glucose assay kit (e.g., Amplex Red Glucose/Glucose Oxidase Assay Kit)
-
24-well cell culture plates
Procedure:
-
Cell Plating and Culture:
-
Plate hepatocytes in collagen-coated 24-well plates and allow them to form a confluent monolayer.
-
Culture the cells according to standard protocols for the chosen cell type.
-
-
Pre-incubation and Starvation:
-
Wash the cells twice with PBS.
-
Incubate the cells in glucose-free, serum-free medium for 2-4 hours to deplete intracellular glucose stores.
-
-
Compound Incubation:
-
Replace the starvation medium with glucose production buffer containing various concentrations of this compound or vehicle.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Glucagon Stimulation:
-
Add glucagon (e.g., 100 nM) to the appropriate wells.
-
Incubate for 3-6 hours at 37°C.
-
-
Glucose Measurement:
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
-
Data Normalization and Analysis:
-
After collecting the supernatant, lyse the cells in the wells and measure the total protein content using a standard protein assay (e.g., BCA assay).
-
Normalize the glucose production data to the total protein content in each well.
-
Plot the normalized glucose production against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a well-characterized glucagon receptor antagonist that serves as an invaluable tool for researchers studying glucagon signaling in both physiological and pathological contexts. The protocols outlined above provide a framework for the in vitro characterization of this compound and other novel glucagon receptor antagonists. The quantitative data from clinical trials underscores the therapeutic potential of targeting the glucagon receptor in T2DM. As research in this area continues, a deeper understanding of the intricate role of glucagon in metabolic diseases will undoubtedly emerge.
References
Application Notes and Protocols: PF-06291874 in Combination Therapy for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the mechanism, efficacy, and safety profile of PF-06291874, an oral, non-peptide glucagon receptor antagonist, when used in combination with other oral antidiabetic agents. The included protocols are based on clinical studies and are intended to guide the design of similar research initiatives.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the glucagon receptor (GCGR), which is predominantly expressed in the liver.[1] Glucagon plays a critical role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis).[2] In patients with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia. By blocking the GCGR, this compound effectively suppresses hepatic glucose production, leading to a reduction in both fasting and postprandial glucose levels.[3][4] This mechanism is complementary to other antidiabetic agents that work through different pathways, such as improving insulin sensitivity (metformin) or enhancing insulin secretion.
Signaling Pathway
The binding of glucagon to its G-protein coupled receptor activates a signaling cascade that results in glucose production. This compound acts as an antagonist, preventing this cascade from initiating.
Efficacy in Combination Therapy
Clinical studies have evaluated this compound primarily as an add-on therapy for patients with T2DM inadequately controlled on metformin, with or without a sulfonylurea.[3][5]
Quantitative Efficacy Data
The following tables summarize the dose-dependent effects of this compound on key glycemic parameters when administered as an adjunct to metformin.
Table 1: Change in Glycosylated Hemoglobin (HbA1c) after 12 Weeks [5]
| Treatment Group (once daily) | Baseline HbA1c (Mean, %) | Mean Change from Baseline (%) | Placebo-Adjusted Change (%) |
| Placebo | 8.0 | -0.10 | - |
| This compound (30 mg) | 8.1 | -0.67 | -0.57 |
| This compound (60 mg) | 8.1 | -0.80 | -0.70 |
| This compound (100 mg) | 8.0 | -0.93 | -0.83 |
Table 2: Change in Fasting Plasma Glucose (FPG) after 12 Weeks [5]
| Treatment Group (once daily) | Baseline FPG (Mean, mg/dL) | Mean Change from Baseline (mg/dL) | Placebo-Adjusted Change (mg/dL) |
| Placebo | 170 | +5.0 | - |
| This compound (30 mg) | 175 | -16.6 | -21.6 |
| This compound (60 mg) | 172 | -25.8 | -30.8 |
| This compound (100 mg) | 168 | -33.3 | -38.3 |
Safety and Tolerability Profile
This compound has been generally well tolerated in clinical trials.[3][5] The risk of hypoglycemia is minimal when used in combination with metformin.[5]
Table 3: Summary of Key Safety Findings [3][5]
| Parameter | Observation | Notes |
| Hypoglycemia | Incidence was low and similar to placebo. | No severe hypoglycemic events reported. |
| Body Weight | Small increases observed (<0.5 kg). | Non-dose-dependent. |
| Lipids | Small, non-dose-dependent increases in LDL cholesterol (<10%). | Statin-stratified studies have been conducted.[5] |
| Blood Pressure | Small increases observed (Systolic >2 mmHg; Diastolic >1 mmHg). | Non-dose-related. |
| Hepatic Enzymes | Modest, reversible increases in ALT and AST. | Increases were largely within the normal reference range and not associated with bilirubin changes. |
Experimental Protocols
The following protocols are derived from Phase I and II clinical trials of this compound in patients with T2DM.[3][5]
Protocol: 12-Week Efficacy and Safety Study in Combination with Metformin
This protocol outlines a randomized, double-blind, placebo-controlled study to assess the dose-response of this compound.
Methodology:
-
Patient Population: Adults with T2DM inadequately controlled by stable doses of metformin. An 8-week washout period for any other oral antidiabetic agents is required.[5]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Treatment Arms:
-
Arm 1: Placebo (once daily) + stable background metformin.
-
Arm 2: this compound (30 mg, once daily) + stable background metformin.
-
Arm 3: this compound (60 mg, once daily) + stable background metformin.
-
Arm 4: this compound (100 mg, once daily) + stable background metformin.
-
-
Duration: 12 weeks of treatment.
-
Primary Endpoints:
-
Change from baseline in HbA1c at 12 weeks.
-
Change from baseline in FPG at 12 weeks.
-
-
Secondary and Safety Endpoints:
-
Incidence of hypoglycemia.
-
Changes in body weight, blood pressure, and lipid panel.
-
Monitoring of hepatic transaminases (ALT, AST) and bilirubin.
-
-
Data Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.
Protocol: Mixed-Meal Tolerance Test (MMTT)
An MMTT is used to assess postprandial glucose control and hormone responses.
Methodology:
-
Patient Preparation: Patients undergo an overnight fast (at least 10 hours).
-
Baseline Sampling: A baseline blood sample is collected (Time -15 min and 0 min) to measure plasma glucose, insulin, C-peptide, glucagon, and total and active GLP-1.[3]
-
Meal Administration: Patients consume a standardized liquid meal (e.g., Boost High Protein) within 10 minutes.
-
Post-Meal Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-meal consumption.
-
Procedure Timing: The MMTT is performed at baseline (Day -1) and after a specified treatment period (e.g., Day 14 or 28) to evaluate the drug's effect.[3]
-
Data Analysis: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the postprandial response. Dose-dependent increases in glucagon and total GLP-1 have been observed following MMTT with this compound.[3]
Pharmacokinetics
-
Half-Life: Approximately 19.7 to 22.7 hours, supporting once-daily dosing.[3]
-
Exposure: Dose-proportional exposure has been observed.[3]
-
Protein Binding: Highly bound to human plasma protein (~99.45%).[6]
Conclusion
This compound, as a glucagon receptor antagonist, demonstrates significant, dose-dependent reductions in HbA1c and FPG when used in combination with metformin in patients with T2DM. Its mechanism is complementary to existing therapies, and it has shown a favorable safety profile with a low risk of hypoglycemia. The observed modest increases in LDL cholesterol, blood pressure, and hepatic transaminases warrant further investigation in longer-term studies. The provided protocols offer a framework for designing clinical trials to further explore the therapeutic potential of this drug class in combination regimens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PF-06291874 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of PF-06291874, a potent and orally active glucagon receptor antagonist, in the context of metabolic syndrome. The information is compiled from clinical trial data and pharmacological studies.
Introduction to this compound
This compound is a non-peptide small molecule that selectively inhibits the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has been investigated as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM), a central component of the metabolic syndrome.[1][2][3] Its mechanism of action targets the reduction of hepatic glucose production.[4]
Applications in Metabolic Syndrome Research
The primary application of this compound in metabolic syndrome research has been the investigation of its effects on hyperglycemia. Clinical studies have demonstrated its efficacy in improving glycemic control in patients with T2DM.[2][3][5][6] While its primary focus has been on glucose metabolism, these studies also provide insights into its effects on other components of the metabolic syndrome, such as dyslipidemia and blood pressure.
Key Research Areas:
-
Glycemic Control: Assessing the efficacy of this compound in lowering fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).
-
Lipid Metabolism: Investigating the impact of glucagon receptor antagonism on lipid profiles, including LDL cholesterol.
-
Blood Pressure: Monitoring the effects of this compound on systolic and diastolic blood pressure.
-
Hepatic Safety: Evaluating the influence of the compound on liver enzymes, a critical aspect given the prevalence of non-alcoholic fatty liver disease (NAFLD) in metabolic syndrome.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials involving this compound.
Table 1: Effects of this compound on Glycemic Parameters in T2DM Patients (12-Week Study on Metformin Background) [5][6]
| Parameter | Dose of this compound (once daily) | Mean Reduction from Baseline |
| HbA1c (%) | 30 mg | -0.67% |
| 60 mg | -0.83% | |
| 100 mg | -0.93% | |
| Fasting Plasma Glucose (mg/dL) | 30 mg | -16.6 mg/dL |
| 60 mg | -28.1 mg/dL | |
| 100 mg | -33.3 mg/dL |
Table 2: Effects of this compound Monotherapy on Glycemic Parameters in T2DM Patients (28-Day Study) [3]
| Parameter | Dose of this compound (once daily) | Placebo-Adjusted Reduction from Baseline |
| Mean Daily Glucose (mg/dL) | 15 mg | -40.3 mg/dL |
| 35 mg | -55.0 mg/dL | |
| 75 mg | -68.8 mg/dL | |
| 150 mg | -68.8 mg/dL | |
| Fasting Plasma Glucose (mg/dL) | 15 mg | -27.1 mg/dL |
| 35 mg | -42.8 mg/dL | |
| 75 mg | -57.2 mg/dL | |
| 150 mg | -57.2 mg/dL |
Table 3: Effects of this compound on Other Metabolic and Safety Parameters (12-Week Study) [5][6]
| Parameter | Observation with this compound Treatment |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%) |
| Blood Pressure | Small, non-dose-dependent increases (Systolic >2 mmHg, Diastolic >1 mmHg) |
| Body Weight | Small increases (<0.5 kg) |
| Alanine Aminotransferase (ALT) | Modest, non-dose-dependent median increases |
| Aspartate Aminotransferase (AST) | Modest, non-dose-dependent median increases |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of this compound.
Protocol 1: Evaluation of Glycemic Control in a 12-Week, Randomized, Double-Blind, Placebo-Controlled Study [5][6]
-
Objective: To assess the dose-response, efficacy, and safety of this compound in adults with T2DM inadequately controlled on metformin.
-
Study Design:
-
Patient Population: Adults with T2DM on a stable dose of metformin.
-
Washout Period: An 8-week washout period for any non-metformin oral antidiabetic agents.
-
Randomization: 206 patients were randomized to one of four parallel groups: placebo or this compound (30, 60, or 100 mg) once daily for 12 weeks.
-
Stratification: The randomization was stratified by statin use.
-
-
Methodology:
-
Baseline Assessments: Collect baseline measurements for HbA1c, FPG, lipid profiles, blood pressure, and liver function tests.
-
Treatment: Administer the assigned treatment (placebo or this compound dose) once daily for 12 weeks.
-
Monitoring: Conduct regular safety monitoring, including adverse event reporting and vital sign measurements.
-
Endpoint Assessments: At 12 weeks, repeat the baseline assessments to determine changes in HbA1c, FPG, and other parameters.
-
Hypoglycemia Monitoring: Continuously monitor for and document any episodes of hypoglycemia.
-
-
Data Analysis:
-
Calculate the mean change from baseline for HbA1c and FPG for each treatment group.
-
Compare the changes in the this compound groups to the placebo group using statistical analysis (e.g., ANCOVA).
-
Analyze safety data, including the incidence of adverse events and changes in laboratory values.
-
Protocol 2: Assessment of Pharmacokinetics and Pharmacodynamics in a Multiple Ascending Dose Study [2]
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of this compound in patients with T2DM.
-
Study Design:
-
Patient Population: Patients with T2DM.
-
Treatment Cohorts: Patients were randomized to receive oral this compound or placebo on a background of either metformin (5-150 mg once daily) or metformin and a sulfonylurea (15 or 30 mg once daily) for 14-28 days.
-
-
Methodology:
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points to determine the plasma concentrations of this compound.
-
Mixed-Meal Tolerance Test (MMTT): Administer a standardized liquid meal at baseline (day -1), day 14, and day 28.
-
Pharmacodynamic Assessments: Measure plasma glucose, insulin, C-peptide, glucagon, and total and active GLP-1 levels at various time points before and after the MMTT.
-
Amino Acid Profiling: Measure circulating amino acid concentrations.
-
Safety Monitoring: Monitor for adverse events, changes in vital signs, and laboratory abnormalities.
-
-
Data Analysis:
-
Determine pharmacokinetic parameters such as half-life and dose-proportionality.
-
Analyze the dose-dependent effects on fasting plasma glucose and mean daily glucose.
-
Evaluate the changes in hormone and amino acid levels in response to the MMTT.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the glucagon signaling pathway.
Experimental Workflow for a Clinical Trial
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Hepatic Glucose Output with PF-06291874
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06291874 is a potent and orally active antagonist of the glucagon receptor (GCGR). Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production (HGP), primarily through glycogenolysis and gluconeogenesis. In states of hyperglycemia, such as in type 2 diabetes mellitus (T2DM), excessive glucagon signaling contributes to elevated HGP. By blocking the glucagon receptor, this compound reduces hepatic glucose output, thereby lowering blood glucose levels. These application notes provide a summary of the effects of this compound on glucose metabolism and detailed protocols for investigating its impact on hepatic glucose output.
Mechanism of Action
This compound competitively inhibits the binding of glucagon to the GCGR on hepatocytes. This antagonism blocks the downstream signaling cascade that is normally initiated by glucagon, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA activation leads to the phosphorylation of key enzymes and transcription factors that promote glycogenolysis and gluconeogenesis. By inhibiting this pathway, this compound effectively reduces the liver's production and release of glucose into the bloodstream.
Data Presentation
The following tables summarize the quantitative data from clinical studies on the effect of this compound on key glycemic parameters in patients with T2DM.
Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) after 28 Days of Monotherapy [1]
| Dose of this compound (once daily) | Placebo-Adjusted Reduction in FPG (mg/dL) | Placebo-Adjusted Reduction in MDG (mg/dL) |
| 15 mg | 27.1 | 40.3 |
| 35 mg | Not Reported | Not Reported |
| 75 mg | Not Reported | Not Reported |
| 150 mg | 57.2 | 68.8 |
Table 2: Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) with Multiple Ascending Doses (14-28 days, on background therapy) [2]
| Dose of this compound (once daily) | Placebo-Corrected Decrease in FPG (mg/dL) at Day 14 | Placebo-Corrected Decrease in Mean Daily Glucose (mg/dL) at Day 14 |
| 5 mg - 100 mg | Dose-dependent reductions observed | Dose-dependent reductions observed |
| 150 mg | 34.3 | 42.4 |
Table 3: Dose-Dependent Reduction in HbA1c and Fasting Plasma Glucose (FPG) after 12 Weeks (on background metformin therapy) [3]
| Dose of this compound (once daily) | Mean Reduction from Baseline in HbA1c (%) | Mean Reduction from Baseline in FPG (mg/dL) |
| 30 mg | -0.67 | -16.6 |
| 60 mg | Not Reported | Not Reported |
| 100 mg | -0.93 | -33.3 |
Mandatory Visualizations
Experimental Protocols
In Vitro: Glucose Output Assay in Primary Hepatocytes
This protocol is adapted from standard procedures for measuring glucose output from primary hepatocytes.[4][5]
1. Isolation and Culture of Primary Hepatocytes:
-
Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium (e.g., Williams' Medium E with supplements).
-
Allow the cells to attach and form a monolayer for 4-6 hours.
2. Pre-incubation and Treatment:
-
After attachment, replace the culture medium with a serum-free medium and incubate overnight to deplete glycogen stores.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
3. Glucagon Stimulation and Glucose Measurement:
-
Add glucagon to the wells to a final concentration of 10-100 nM (except for the basal control wells).
-
Incubate for 3-6 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a colorimetric glucose oxidase assay kit.
4. Data Analysis:
-
Lyse the cells in each well and measure the total protein concentration using a BCA protein assay kit.
-
Normalize the glucose concentration in the supernatant to the total protein content of the corresponding well.
-
Compare the glucose output in the this compound-treated wells to the glucagon-stimulated control and basal control wells.
In Vivo: Measurement of Hepatic Glucose Production in Mice
This protocol outlines the use of stable isotope tracers to measure HGP in a conscious, unrestrained mouse model.
1. Animal Model and Preparation:
-
Use a relevant mouse model of diabetes (e.g., db/db mice or high-fat diet-induced obese mice).
-
House the mice in a controlled environment and allow them to acclimatize.
-
For tracer infusion studies, surgical catheterization of the jugular vein may be required for conscious, unrestrained infusion.
2. Drug Administration:
-
Administer this compound or vehicle control orally via gavage at the desired dose and time point before the tracer study.
3. Tracer Infusion and Blood Sampling:
-
Fast the mice overnight.
-
The following morning, start a continuous intravenous infusion of a stable isotope tracer, such as [6,6-²H₂]glucose, to achieve isotopic steady-state.
-
Collect small blood samples (e.g., 20-30 µL) from the tail vein at timed intervals during the infusion.
4. Sample Analysis:
-
Deproteinize the plasma samples.
-
Derivatize the glucose in the plasma samples.
-
Analyze the isotopic enrichment of plasma glucose using gas chromatography-mass spectrometry (GC-MS).
-
Measure plasma glucose concentrations using a standard glucose assay.
5. Calculation of Hepatic Glucose Production:
-
Calculate the rate of appearance (Ra) of glucose, which represents the endogenous glucose production rate, using the following formula under steady-state conditions:
-
Ra = Tracer infusion rate / Plasma glucose enrichment
-
-
Compare the HGP rates between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound is a promising therapeutic agent for the treatment of T2DM due to its targeted mechanism of reducing hepatic glucose output. The provided data and protocols offer a framework for researchers to further investigate the effects of this glucagon receptor antagonist on hepatic glucose metabolism. The in vitro hepatocyte assay allows for the direct assessment of this compound's ability to inhibit glucagon-stimulated glucose production, while the in vivo tracer studies provide a comprehensive understanding of its impact on whole-body glucose homeostasis. These methodologies are crucial for the continued development and characterization of novel therapies targeting the glucagon-GCGR axis.
References
- 1. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocyte Isolation and Glucose Output Assay [bio-protocol.org]
- 5. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
Troubleshooting & Optimization
PF-06291874 solubility issues and solutions
Welcome to the technical support center for PF-06291874. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR).[1] It is under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the signaling of glucagon at its receptor.[3] Glucagon is a hormone that raises blood glucose levels; by inhibiting its action, this compound helps to lower blood glucose.[4][5]
Q3: What are the known solubility characteristics of this compound?
A3: this compound is a white to off-white solid.[1][2] It has high solubility in dimethyl sulfoxide (DMSO) but may present challenges when preparing aqueous solutions for in vitro and in vivo experiments.[1]
Q4: Are there any specific storage recommendations for this compound?
A4: For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 2 years.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and handling this compound.
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: The compound may not be readily soluble in certain solvents at room temperature.
-
Solution:
-
For initial stock solutions, use 100% DMSO. Solubility in DMSO is high (100 mg/mL), but may require sonication to fully dissolve.[1][2]
-
Crucially, use newly opened, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1][2]
-
Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1][6]
-
Issue 2: Precipitation of the compound when preparing working solutions for in vivo studies.
-
Possible Cause: Diluting a high-concentration DMSO stock solution directly into an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Employ a multi-step dilution process using co-solvents. Below are established protocols that yield a clear solution of at least 2.08 mg/mL.[1][6]
Experimental Protocols for In Vivo Formulations
The following protocols have been demonstrated to be effective for preparing this compound for administration in animal studies. The process involves adding each solvent sequentially and ensuring the solution is mixed evenly at each step.[1]
Protocol 1: PEG300 and Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix until uniform.
-
Note: This formulation should be used with caution for studies with continuous dosing periods exceeding half a month.[1]
-
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (198.61 mM) | Requires sonication; use of new, anhydrous DMSO is critical.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.13 mM) | Results in a clear solution.[1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.13 mM) | Results in a clear solution.[1][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.13 mM) | Results in a clear solution.[1] |
Visualizations
Signaling Pathway of Glucagon and its Antagonism by this compound
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Logical Relationships of Formulation Strategies
Caption: Relationship between solubility issues and formulation solutions.
References
Technical Support Center: Interpreting Unexpected Results with PF-06291874
Welcome to the technical support center for PF-06291874. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this potent, non-peptide, and orally active glucagon receptor (GCGR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, it suppresses hepatic glucose production, leading to a reduction in blood glucose levels. This makes it a compound of interest for the treatment of type 2 diabetes mellitus.
Q2: What are the expected in vivo effects of this compound?
In clinical studies, this compound has been shown to cause dose-dependent reductions in fasting plasma glucose (FPG) and mean daily glucose.[2][3] It has a pharmacokinetic profile suitable for once-daily dosing, with a half-life of approximately 19.7-22.7 hours.[2][4]
Q3: What are the most common unexpected or adverse effects observed with this compound in clinical trials?
Several unexpected effects have been consistently reported in clinical trials with this compound. These include:
-
Increased Low-Density Lipoprotein (LDL) Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less than 10% have been observed.[5]
-
Elevated Liver Enzymes: Modest, reversible, and non-dose-dependent increases in serum aminotransferases (ALT and AST) have been reported.[5][6]
-
Increased Blood Pressure: Small, non-dose-related increases in both systolic (>2 mm Hg) and diastolic (>1 mm Hg) blood pressure have been noted.[5]
-
Weight Gain: Small increases in body weight (less than 0.5 kg) have been observed in some studies.[5]
Q4: What is the proposed mechanism for the increase in LDL cholesterol?
The increase in LDL cholesterol associated with glucagon receptor antagonism is thought to be a mechanism-based effect.[7] Blocking glucagon signaling in the liver leads to an increase in circulating PCSK9 levels.[7] PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR).[7][8][9] With fewer LDL receptors on the surface of hepatocytes, the clearance of LDL cholesterol from the circulation is reduced, leading to higher plasma levels.[7][9]
Q5: What is the likely cause of elevated liver enzymes (ALT/AST)?
The modest elevations in ALT and AST are considered a potential class effect of glucagon receptor antagonists. The prevailing hypothesis is that these increases are a result of hepatic fat accumulation.[6]
Troubleshooting Unexpected Results
This section provides guidance on how to approach unexpected findings in your experiments with this compound.
Issue 1: Inconsistent or No Efficacy in In Vitro Assays
Possible Causes:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to a loss of potency.
-
Assay Conditions: The concentration of glucagon used for stimulation, incubation times, and the cell line expressing the glucagon receptor can all impact the results.
-
Non-Specific Binding: At higher concentrations, the compound may bind to plasticware or other components in the assay medium.
Troubleshooting Steps:
-
Verify Compound Handling: Ensure the compound is being stored and prepared correctly. See the "Experimental Protocols" section for detailed instructions on solubility and storage.
-
Optimize Assay Parameters:
-
Perform a dose-response curve with glucagon to determine the optimal concentration for stimulation in your cell system.
-
Titrate the concentration of this compound to determine its IC50.
-
Vary pre-incubation times with this compound before glucagon stimulation.
-
-
Control for Non-Specific Binding: Consider using low-binding plates and including a protein carrier like BSA in your assay buffer.
Issue 2: Unexpected Off-Target Effects in Cellular or Animal Models
Possible Causes:
-
Known Off-Target Liabilities: As observed in clinical trials, this compound can affect lipid metabolism and blood pressure.
-
Uncharacterized Off-Target Interactions: The compound may interact with other receptors or signaling pathways that have not been fully characterized.
Troubleshooting Steps:
-
Literature Review: Consult the latest research on glucagon receptor antagonists to see if similar off-target effects have been reported.
-
Counter-Screening: If you suspect an off-target effect, consider testing this compound in assays for other related receptors or pathways.
-
Use of Controls: Employ structurally distinct glucagon receptor antagonists to determine if the observed effect is specific to this compound or a class-wide effect.
Data Presentation
Summary of Clinical Trial Data for this compound
| Parameter | Dosage | Observation | Citation |
| Fasting Plasma Glucose (FPG) | 15-150 mg once daily | Dose-dependent reductions from baseline. | [2][3] |
| Mean Daily Glucose (MDG) | 15-150 mg once daily | Dose-dependent reductions from baseline. | [3] |
| LDL Cholesterol | 30, 60, 100 mg once daily | Small, non-dose-dependent increases (<10%). | [5] |
| Alanine Aminotransferase (ALT) | 30, 60, 100 mg once daily | Modest, non-dose-dependent median increases (range, 37.6-48.7 U/L vs placebo). | [5] |
| Aspartate Aminotransferase (AST) | 30, 60, 100 mg once daily | Modest, non-dose-dependent median increases (range, 33.3-36.6 U/L vs placebo). | [5] |
| Systolic Blood Pressure | 30, 60, 100 mg once daily | Small, non-dose-related increases (>2 mm Hg). | [5] |
| Diastolic Blood Pressure | 30, 60, 100 mg once daily | Small, non-dose-related increases (>1 mm Hg). | [5] |
| Body Weight | 30, 60, 100 mg once daily | Small increases (<0.5 kg). | [5] |
Experimental Protocols
Preparation and Storage of this compound
-
Solubility:
-
In Vitro: Soluble in DMSO at 100 mg/mL (198.61 mM). Ultrasonic treatment may be required. Use freshly opened, low-water content DMSO for best results.[1]
-
In Vivo: For animal studies, stock solutions in DMSO can be further diluted in vehicles such as corn oil, or formulations containing PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1]
-
-
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[1]
-
Protocol: In Vitro Glucagon-Stimulated cAMP Assay
-
Cell Culture: Culture a cell line stably expressing the human glucagon receptor (e.g., HEK293-hGCGR) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Glucagon Stimulation:
-
Add a fixed concentration of glucagon (e.g., the EC80 concentration for your cell line) to the wells containing this compound.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Measure intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the measured cAMP concentrations against the log of the this compound concentrations.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Proposed mechanism for increased LDL cholesterol with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic Glucagon Signaling Regulates PCSK9 and LDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PF-06291874 Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of PF-06291874 observed in research animals.
I. Troubleshooting Guides
This section offers a systematic approach to identifying and managing the most common side effects associated with this compound administration in preclinical studies: elevated liver enzymes and hyperlipidemia.
Elevated Liver Enzymes (Hepatotoxicity)
Issue: An increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a common finding in animals treated with glucagon receptor antagonists.[1][2]
Troubleshooting Workflow:
Experimental Protocol: Management of Drug-Induced Liver Injury
-
Baseline Measurement: Before initiating this compound administration, collect baseline blood samples to establish normal ALT and AST levels for each animal.
-
Routine Monitoring:
-
For short-term studies (<4 weeks), monitor serum biochemistry weekly.
-
For long-term studies (>4 weeks), monitor bi-weekly after the first month.
-
-
Intervention Thresholds:
-
Mild Elevation (<3x Upper Limit of Normal - ULN): Continue dosing but increase monitoring frequency to weekly. Note any trends.
-
Moderate Elevation (3-5x ULN): Reduce the dose of this compound by 25-50%. Increase monitoring to twice weekly. Consider administration of hepatoprotective agents such as S-adenosylmethionine (SAMe) or N-acetylcysteine (NAC).[3]
-
Severe Elevation (>5x ULN): Immediately suspend dosing. Institute daily monitoring of liver enzymes and clinical signs. Provide supportive care as advised by a veterinarian, which may include fluid therapy. A liver biopsy may be considered to assess the extent of hepatocellular damage.
-
-
Data Evaluation and Decision Making:
-
If liver enzymes return to baseline after dose reduction or suspension, a decision can be made to either continue at the lower dose or re-challenge at a cautiously escalated dose.
-
If elevations persist, discontinuation of the compound for that animal and a full pathological workup is recommended.
-
Hyperlipidemia
Issue: Dose-dependent increases in total cholesterol and low-density lipoprotein (LDL) cholesterol are frequently observed with glucagon receptor antagonist administration.[4][5][6] This is thought to be due to increased cholesterol absorption.[4][5][6]
Troubleshooting Workflow:
Experimental Protocol: Management of Drug-Induced Hyperlipidemia
-
Baseline Lipid Panel: Measure baseline total cholesterol, LDL, HDL, and triglycerides from fasted animals prior to the start of the study.
-
Dietary Control: Maintain all animals on a standard, consistent diet throughout the study to minimize diet-induced variations in lipid profiles.
-
Monitoring:
-
Monitor lipid panels bi-weekly for the first month of dosing.
-
If lipid levels remain stable, monitoring can be reduced to monthly.
-
-
Intervention Strategies:
-
Dietary Modification: For significant and persistent hyperlipidemia, consider switching the animals to a low-fat diet. The new diet should be introduced gradually to avoid gastrointestinal upset. Supplementation with omega-3 fatty acids can also be considered.
-
Pharmacological Intervention: In cases where dietary modification is not feasible or sufficient, co-administration of a cholesterol absorption inhibitor like ezetimibe has been shown to mitigate GRA-associated increases in LDL-c in mice.[5] The appropriate dose of the intervening compound should be determined based on literature and in consultation with a veterinarian.
-
-
Follow-up: After any intervention, repeat the lipid panel analysis after 2-4 weeks to assess the effectiveness of the management strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule antagonist of the glucagon receptor (GCGR). By blocking the action of glucagon, it reduces hepatic glucose production, which is a key therapeutic goal in type 2 diabetes.
Glucagon Signaling Pathway:
Q2: What are the expected side effects of this compound in different animal species?
While specific quantitative data for this compound in various preclinical species is limited in publicly available literature, the class effect of glucagon receptor antagonists suggests the following can be expected:
| Side Effect | Mouse | Rat | Non-Human Primate (Monkey) |
| Elevated Liver Enzymes (ALT, AST) | Reported with other GRAs.[1] | Reported with other GRAs. | Observed with other GRAs.[1] |
| Hyperlipidemia (Increased LDL/Total Cholesterol) | Demonstrated with GRAs; can be mitigated with ezetimibe.[5] | Observed with glucagon administration studies.[7] | Observed with other GRAs.[8] |
| α-cell Hyperplasia | Observed in glucagon receptor knockout mice.[9] | Reported in preclinical studies of GRAs. | Noted with some GRAs.[1] |
| Increased Blood Pressure | Not consistently reported. | Not consistently reported. | Observed with some GRAs.[2] |
| Weight Gain | Not consistently reported. | Not consistently reported. | Small increases observed with some GRAs.[2] |
Q3: Are there any known reproductive or developmental toxicity concerns?
-
Effects on fertility parameters (e.g., sperm count, estrous cycle).
-
Pre- and post-implantation loss.
-
Reductions in fetal body weight.
-
Skeletal and visceral abnormalities in fetuses.
These effects are often evaluated in the context of maternal toxicity. Any findings would be dose-dependent and used to establish a No-Observed-Adverse-Effect Level (NOAEL).
Q4: How should I adjust my experimental protocol if I observe these side effects?
Refer to the troubleshooting guides and experimental protocols in Section I. The key principles are:
-
Establish baseline values before starting the experiment.
-
Implement a routine monitoring plan for clinical signs, body weight, and relevant blood parameters.
-
Define action thresholds for when to intervene.
-
Intervene systematically , starting with dose reduction and increased monitoring before escalating to supportive care or cessation of dosing.
-
Document everything meticulously, including observations, interventions, and outcomes.
Q5: Where can I find more information on the preclinical safety assessment of pharmaceuticals?
Regulatory agencies provide guidelines for nonclinical safety studies. Key documents include:
-
FDA M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
-
ICH S5(R3): Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals.
References
- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. dvm360.com [dvm360.com]
- 4. Glucagon receptor antagonism induces increased cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon receptor antagonism induces increased cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Central and Peripheral Glucagon Reduces Hyperlipidemia in Rats and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of a glucagon‐like peptide‐1 receptor/glucose‐dependent insulinotropic polypeptide receptor/glucagon receptor triagonist for the treatment of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon Receptor Knockout Prevents Insulin-Deficient Type 1 Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PF-06291874 dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PF-06291874 to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, non-peptide antagonist of the glucagon receptor (GCGR).[1] Glucagon is a hormone that, in opposition to insulin, raises blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver. By blocking the glucagon receptor, this compound inhibits these effects, leading to a reduction in hepatic glucose production and consequently, lower blood glucose levels.
Q2: What are the most commonly reported adverse effects associated with this compound in clinical trials?
A2: The most frequently observed adverse effects in clinical studies with this compound include small, generally non-dose-dependent increases in Low-Density Lipoprotein (LDL) cholesterol, blood pressure, and modest elevations in hepatic transaminases (Alanine Aminotransferase [ALT] and Aspartate Aminotransferase [AST]).[2][3] Small increases in body weight have also been noted.[2]
Q3: Is there a known dose-dependent relationship for the adverse effects of this compound?
A3: The relationship between the dose of this compound and its adverse effects is complex. While reductions in fasting plasma glucose and HbA1c are dose-dependent, some key adverse effects have been described as non-dose-dependent.[2][3] However, one study reported no significant changes in LDL cholesterol at doses of 75mg and below.[4][5] Increases in ALT and AST have been described as both small and dose-dependent in one study, yet the incidence of these elevations exceeding three times the upper limit of normal was similar across different dosage groups.[4][5]
Q4: What is the rationale for the observed increase in LDL cholesterol with glucagon receptor antagonists?
A4: The exact mechanism is still under investigation, but it is hypothesized that blocking glucagon signaling may lead to increased hepatic fat accumulation, which in turn could influence lipid metabolism and contribute to elevated LDL cholesterol levels.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high variability in blood glucose measurements in an animal study.
-
Possible Cause 1: Acclimatization Period. Insufficient acclimatization of animals to the housing and handling procedures can lead to stress-induced fluctuations in blood glucose.
-
Troubleshooting Step: Ensure a minimum of a one-week acclimatization period before the start of the experiment. Handle animals consistently and in a calm manner.
-
-
Possible Cause 2: Fasting State. Variability in the fasting state of the animals can significantly impact baseline glucose levels.
-
Troubleshooting Step: Standardize the fasting period before blood glucose measurement. For example, an overnight fast of 16 hours is a common practice in rodent studies.[7]
-
-
Possible Cause 3: Dosing Formulation. Improper formulation or incomplete dissolution of this compound can lead to inconsistent dosing and variable effects.
-
Troubleshooting Step: Refer to the detailed experimental protocol for preparing the dosing solution to ensure homogeneity and stability.
-
Issue 2: Observed elevations in liver enzymes (ALT/AST) in vitro.
-
Possible Cause 1: Cytotoxicity at High Concentrations. The observed increase in liver enzymes may be due to direct cytotoxic effects of this compound at the concentrations being tested.
-
Troubleshooting Step: Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to the cells.
-
-
Possible Cause 2: Off-target Effects. The compound may have off-target effects on hepatocyte metabolism that lead to cellular stress and enzyme release.
-
Troubleshooting Step: Investigate potential off-target activities by screening the compound against a panel of relevant receptors and enzymes.
-
Data Presentation
Table 1: Summary of Adverse Effects of this compound from a 12-Week Study in Patients with Type 2 Diabetes on Metformin [2][3]
| Adverse Effect | Placebo | This compound (30 mg) | This compound (60 mg) | This compound (100 mg) |
| LDL Cholesterol Increase | - | <10% | <10% | <10% |
| Systolic Blood Pressure Increase | - | >2 mm Hg | >2 mm Hg | >2 mm Hg |
| Diastolic Blood Pressure Increase | - | >1 mm Hg | >1 mm Hg | >1 mm Hg |
| Median ALT Increase (U/L) | - | 37.6 - 48.7 | 37.6 - 48.7 | 37.6 - 48.7 |
| Median AST Increase (U/L) | - | 33.3 - 36.6 | 33.3 - 36.6 | 33.3 - 36.6 |
| Body Weight Increase | - | <0.5 kg | <0.5 kg | <0.5 kg |
Table 2: Dose-Dependent Effects on Safety Parameters from a 28-Day Monotherapy Study [4][5]
| Dosage | Change in LDL Cholesterol (from baseline) | Change in ALT/AST (from baseline) |
| 15 mg | No significant change | Small, dose-dependent increase |
| 35 mg | No significant change | Small, dose-dependent increase |
| 75 mg | No significant change | Small, dose-dependent increase |
| 150 mg | Not specified | Small, dose-dependent increase |
Experimental Protocols
1. In Vitro Glucagon Receptor Antagonism Assay (cAMP Measurement)
This protocol is a general guideline for determining the antagonist activity of this compound by measuring its effect on glucagon-stimulated cyclic AMP (cAMP) production in cells expressing the human glucagon receptor.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human glucagon receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
This compound.
-
Glucagon.
-
Forskolin (for Gαi-coupled receptor assays, if applicable).
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
384-well white assay plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
-
Procedure:
-
Cell Culture: Culture the cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should be prepared at 6X the desired final screening concentration.
-
Antagonist Incubation: Add the diluted this compound to the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Prepare a solution of glucagon in assay buffer at a concentration that elicits 50-80% of the maximal response (EC50-EC80). Add this to the cell plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[8][9]
-
Data Analysis: Generate a dose-response curve for this compound and calculate the IC50 value.
-
2. In Vivo Assessment of a Glucagon Receptor Antagonist in an Animal Model
This protocol provides a general framework for evaluating the in vivo efficacy and potential adverse effects of a glucagon receptor antagonist in a conscious animal model, such as a dog.[5]
-
Animal Model:
-
Conscious mongrel dogs (19-25 kg) with surgically implanted catheters for infusions and blood sampling.
-
-
Experimental Design:
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight for 18 hours before the study.
-
Experimental Periods: The experiment consists of an equilibration period (-140 to -40 min), a control period (-40 to 0 min), and an experimental period (0-180 min).
-
Dosing: Administer this compound or vehicle intragastrically at the beginning of the experimental period.
-
Glucagon Challenge (Optional): To assess the antagonist's ability to block glucagon's effects, a continuous intraportal infusion of glucagon can be administered during a portion of the experimental period.
-
Blood Sampling: Collect arterial and portal venous blood samples at regular intervals throughout the study for analysis of glucose, insulin, glucagon, this compound concentration, lipids, and liver enzymes.
-
Data Analysis: Analyze the changes in metabolic parameters and safety markers over time and compare the effects of different doses of this compound to the vehicle control.
-
Mandatory Visualizations
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Caption: Workflow for in vitro evaluation of this compound's antagonist activity.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drc.bmj.com [drc.bmj.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
PF-06291874 Discontinuation: A Technical Overview
For immediate use by research, scientific, and drug development professionals.
This technical support center provides detailed information regarding the discontinuation of the glucagon receptor antagonist, PF-06291874. The following question-and-answer format addresses potential issues and provides data from key clinical trials to inform your ongoing research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound?
While Pfizer did not release a detailed official statement outlining the precise reasons, analysis of the Phase II clinical trial data suggests that the discontinuation was likely due to a constellation of off-target adverse effects.[1][2] Although this compound demonstrated efficacy in lowering blood glucose and HbA1c levels in patients with Type 2 Diabetes Mellitus, a consistent pattern of undesirable side effects was observed across multiple studies.[3][4][5] These included elevations in low-density lipoprotein (LDL) cholesterol, increases in blood pressure, and elevated levels of hepatic transaminases (ALT and AST).[3][4][5]
Q2: Was this compound effective in its primary goal of glycemic control?
Yes, clinical trials demonstrated that this compound was effective in reducing key markers of glycemic control in patients with Type 2 Diabetes.
In a 12-week study of patients on a background of metformin therapy, this compound resulted in dose-dependent reductions in HbA1c ranging from -0.67% to -0.93% and fasting plasma glucose (FPG) reductions from -16.6 to -33.3 mg/dL.[3] Similarly, a 28-day monotherapy study showed dose-dependent placebo-adjusted reductions in mean daily glucose from 40.3 to 68.8 mg/dL and FPG from 27.1 to 57.2 mg/dL.[4]
Q3: What specific adverse events were consistently observed with this compound treatment?
Across Phase II studies, the following adverse events were consistently reported:
-
Elevated LDL Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less than 10% were observed.[3]
-
Increased Blood Pressure: Small, non-dose-related increases in both systolic ( >2 mm Hg) and diastolic (>1 mm Hg) blood pressure were noted.[3]
-
Elevated Hepatic Transaminases: Modest, non-dose-dependent median increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[3][5] While these were generally not associated with changes in bilirubin, some patients experienced ALT/AST elevations greater than three times the upper limit of normal.[5]
-
Weight Gain: Small increases in body weight (less than 0.5 kg) were observed in some patient groups compared to placebo.[3]
It is important to note that the incidence of hypoglycemia was low and comparable to placebo.[3][4]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from two prominent Phase II clinical trials of this compound.
Table 1: Efficacy Outcomes of this compound (12-Week Study on Metformin Background) [3]
| Parameter | Placebo | This compound (30 mg) | This compound (60 mg) | This compound (100 mg) |
| Mean Change in HbA1c from Baseline (%) | -0.24 | -0.67 | -0.81 | -0.93 |
| Mean Change in FPG from Baseline (mg/dL) | +2.9 | -16.6 | -25.8 | -33.3 |
Table 2: Key Safety Findings for this compound [3][4]
| Adverse Event | Observation |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%)[3] |
| Blood Pressure | Small, non-dose-related increases (Systolic >2 mmHg, Diastolic >1 mmHg)[3] |
| Alanine Aminotransferase (ALT) | Modest, non-dose-dependent median increases (range, 37.6–48.7 U/L vs placebo)[3] |
| Aspartate Aminotransferase (AST) | Modest, non-dose-dependent median increases (range, 33.3–36.6 U/L vs placebo)[3] |
| Body Weight | Small increases (<0.5 kg) vs placebo[3] |
| Hypoglycemia | Incidence low and similar to placebo[3][4] |
Experimental Protocols
While full, detailed experimental protocols are not publicly available, the following summarizes the methodologies of key Phase II studies based on published literature.
12-Week, Randomized, Dose-Response Study (NCT01856595) [3]
-
Objective: To assess the efficacy and safety of different doses of this compound in adults with Type 2 Diabetes inadequately controlled on metformin.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 206 patients with Type 2 Diabetes on a stable dose of metformin.
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 30 mg, 60 mg, or 100 mg once daily for 12 weeks.
-
Key Assessments:
-
Glycosylated hemoglobin (HbA1c) and fasting plasma glucose (FPG) were measured at baseline and throughout the study.
-
Safety endpoints, including adverse events, clinical laboratory tests (including lipids and hepatic enzymes), and vital signs, were monitored.
-
28-Day, Monotherapy, Dose-Finding Study (NCT02175121) [4]
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound as monotherapy in subjects with Type 2 Diabetes.
-
Design: A randomized, placebo-controlled, multicenter study.
-
Patient Population: 172 subjects with Type 2 Diabetes.
-
Intervention: After a washout period for any existing antidiabetic therapy, subjects were randomized to receive placebo or this compound at doses of 15, 35, 75, or 150 mg once daily for 28 days.
-
Key Assessments:
-
Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and at the end of the treatment period.
-
Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and other safety parameters.
-
Glucagon Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the glucagon receptor in a hepatocyte, which this compound was designed to antagonize.
Caption: Glucagon receptor signaling pathway in hepatocytes.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. PF 6291874 - AdisInsight [adisinsight.springer.com]
- 3. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PF-06291874 and increased LDL cholesterol in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the observed increase in LDL cholesterol in clinical trials of PF-06291874.
Frequently Asked Questions (FAQs)
Q1: What is the observed effect of this compound on LDL cholesterol levels in clinical trials?
A1: Clinical trials of this compound in patients with type 2 diabetes mellitus have reported small, and in some cases, dose-dependent increases in low-density lipoprotein (LDL) cholesterol.[1][2] One study noted non-dose-dependent increases of less than 10%.[3][4] Another study observed no significant changes in LDL cholesterol at doses of 75mg or lower when compared to a placebo.
Q2: What is the proposed mechanism for the increase in LDL cholesterol associated with this compound?
A2: The exact mechanism is still under investigation, but two primary hypotheses are being explored. One theory suggests that glucagon receptor antagonism leads to increased intestinal cholesterol absorption.[1][3][5] A second proposed mechanism involves the regulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[6][7] Inhibition of the glucagon receptor may increase PCSK9 levels, which in turn promotes the degradation of LDL receptors, leading to higher circulating LDL cholesterol.[6][7]
Q3: Are there any strategies to mitigate the LDL cholesterol increase observed with this compound?
A3: Preclinical studies have suggested that co-administration of ezetimibe, a cholesterol absorption inhibitor, may abrogate the increase in LDL cholesterol associated with glucagon receptor antagonists.[1][3] This aligns with the hypothesis that increased cholesterol absorption contributes to the observed side effect.
Troubleshooting Guide
Issue: Unexpectedly high or variable LDL cholesterol levels in subjects treated with this compound.
Possible Causes and Solutions:
-
Dose-Response Variability: The effect of this compound on LDL cholesterol may be dose-dependent.[1][2]
-
Recommendation: Carefully analyze LDL cholesterol data stratified by dose level to identify any dose-response relationship.
-
-
Concomitant Medications: Subjects' background medications, particularly statins, can influence lipid profiles.
-
Recommendation: Ensure that the use of statins and other lipid-lowering therapies is well-documented and consistent across treatment arms. Statin stratification was a component of some clinical trials for this compound.[3]
-
-
Individual Patient Variability: Genetic factors and dietary habits can significantly impact cholesterol levels.
-
Recommendation: Collect and analyze baseline lipid panels and relevant genetic markers if feasible. Monitor and record dietary intake to account for variations.
-
-
Mechanism of Action: The increase in LDL cholesterol may be an on-target effect of glucagon receptor antagonism.[6][8]
-
Recommendation: Consider measuring markers related to the proposed mechanisms, such as PCSK9 levels or markers of cholesterol absorption (e.g., campesterol and sitosterol), to investigate the underlying cause.
-
Data from Clinical Trials
Table 1: Summary of LDL Cholesterol Changes in this compound Clinical Trials
| Study Duration | Patient Population | This compound Doses | Background Therapy | Observed Change in LDL Cholesterol | Citation |
| 12 weeks | Type 2 Diabetes | 30, 60, 100 mg once daily | Metformin | Small, non-dose-dependent increases (<10%) | [3][4] |
| 14-28 days | Type 2 Diabetes | 5-150 mg once daily | Metformin or Metformin + Sulfonylurea | Small, dose-dependent increases | [1][2] |
| 4 weeks | Type 2 Diabetes | 15, 35, 75, 150 mg once daily | Monotherapy | No significant changes at doses ≤75mg |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy and Safety (12-Week Study)
-
Study Design: A randomized, double-blind, placebo-controlled, 4-arm, parallel-group study.[3]
-
Participants: 206 adults with type 2 diabetes mellitus receiving stable doses of metformin.[3]
-
Procedure:
-
An 8-week washout period for any non-metformin oral antidiabetic agents.[3]
-
Randomization to one of four treatment arms: placebo or this compound (30, 60, or 100 mg once daily) for 12 weeks.[3]
-
Assessment of safety endpoints, including fasting lipid profiles, at baseline and throughout the study.[3]
-
Protocol 2: Assessment of Multiple Ascending Doses of this compound (14-28 Day Study)
-
Study Design: A randomized, double-blind, placebo-controlled study with multiple ascending dose cohorts.[1]
-
Participants: Patients with type 2 diabetes mellitus.
-
Procedure:
-
Randomization to receive oral this compound or placebo.[1]
-
Part A: Doses of 5, 15, 50, 100, or 150 mg once daily for 14-28 days on a background of metformin.[1]
-
Part B: Doses of 15 or 30 mg once daily for 14-28 days on a background of metformin and a sulfonylurea.[1]
-
Pharmacodynamic variables, including lipid profiles, were assessed.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for investigating increased LDL cholesterol.
References
- 1. Glucagon receptor antagonism induces increased cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon receptor antagonism induces increased cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic Glucagon Signaling Regulates PCSK9 and LDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Long-term stability of PF-06291874 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability and handling of PF-06291874 in DMSO.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended long-term storage conditions for this compound as a powder and as a solution in DMSO?
A1: For optimal stability, this compound should be stored under specific conditions depending on its form. As a solid powder, it is stable for up to 3 years at -20°C and up to 2 years at 4°C. When dissolved in DMSO, the stock solution is stable for up to 2 years when stored at -80°C and for 1 year when stored at -20°C[1][2]. It is highly recommended to aliquot the DMSO stock solution to prevent degradation from repeated freeze-thaw cycles[1].
Q2: How do freeze-thaw cycles affect the stability of this compound in DMSO?
A2: While specific data for this compound is not available, general studies on compounds stored in DMSO indicate that repeated freeze-thaw cycles can potentially lead to compound degradation[3]. To minimize this risk, it is best practice to prepare single-use aliquots of your stock solution[1]. One study showed no significant loss for a set of diverse compounds after 11 freeze/thaw cycles, but this can be compound-specific[3].
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: If you observe precipitation in your DMSO stock solution, you can gently warm the vial and/or use sonication to aid in redissolution[1][2]. Ensure the compound is fully dissolved before use in experiments. This compound is soluble in DMSO at concentrations up to 100 mg/mL, but using newly opened, anhydrous DMSO is crucial as the solvent is hygroscopic, and absorbed water can significantly impact solubility[1].
Handling and Usage
Q4: How should I prepare working solutions from a DMSO stock for in vivo or in vitro experiments?
A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[2]. A common formulation involves a multi-solvent system. For example, a working solution can be prepared by adding the DMSO stock to other solvents like PEG300, Tween-80, and saline[1][2]. For in vitro assays, the DMSO stock is typically diluted directly into the aqueous culture medium. The final concentration of DMSO should be kept low (usually <0.5%) to avoid solvent-induced cellular toxicity.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR)[1][4]. The glucagon receptor is a G-protein coupled receptor that plays a key role in regulating blood glucose levels[5]. By blocking the binding of glucagon to its receptor on hepatocytes, this compound inhibits downstream signaling pathways that lead to hepatic glucose production (gluconeogenesis and glycogenolysis), thereby helping to lower blood glucose levels[4][6]. This mechanism makes it a candidate for the treatment of type 2 diabetes mellitus[1][4].
Troubleshooting
Q6: I am observing inconsistent results in my experiments using this compound. What could be the cause?
A6: Inconsistent results can stem from several factors related to the compound's stability and handling.
-
Compound Degradation: Verify that the storage conditions and duration have not exceeded the recommended limits. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider using a fresh vial.
-
Incomplete Solubilization: Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Precipitates can lead to inaccurate dosing.
-
DMSO Quality: DMSO is hygroscopic. The presence of water can affect both the solubility and stability of the compound[1][3]. Use high-quality, anhydrous DMSO, and handle it properly to minimize water absorption.
-
Experimental Dilution: For aqueous-based assays, ensure the final DMSO concentration is consistent across all experiments and controls, as DMSO itself can have biological effects[7].
Q7: How can I independently verify the stability of my this compound stock solution?
A7: To confirm the integrity of your compound over time, you can perform a stability analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS)[3]. By comparing the chromatogram and mass spectrum of your stored sample to a freshly prepared standard or the initial time-point analysis, you can quantify the percentage of the intact compound and identify any potential degradation products.
Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound.
| Form | Solvent | Storage Temperature | Stability Period |
|---|---|---|---|
| Powder | N/A | -20°C | 3 years |
| Powder | N/A | 4°C | 2 years |
| Solution | DMSO | -80°C | 2 years[1][2] |
| Solution | DMSO | -20°C | 1 year[1][2] |
Experimental Protocols
Protocol: Assessing Long-Term Stability of this compound in DMSO via HPLC-MS
This protocol outlines a general method to assess the chemical stability of this compound in a DMSO stock solution over time.
-
Preparation of "Time Zero" (T=0) Sample:
-
Accurately weigh a sample of this compound powder.
-
Dissolve it in high-quality, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Immediately take an aliquot of this fresh stock solution for T=0 analysis.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for HPLC-MS analysis.
-
-
Storage of Stability Samples:
-
Dispense the remaining stock solution into multiple small, tightly sealed vials (aliquots).
-
Store these aliquots under the desired long-term storage condition (e.g., -20°C or -80°C). Protect from light.
-
-
HPLC-MS Analysis:
-
Analyze the T=0 sample using a validated HPLC-MS method. This involves separating the compound on an HPLC column (e.g., C18) and detecting it with both a UV detector and a mass spectrometer.
-
Record the peak area of the parent compound (this compound) from the UV chromatogram. This will serve as the baseline.
-
Confirm the identity of the peak using the mass spectrometer (Expected m/z for C₂₆H₂₈F₃N₃O₄ is approximately 504.2 [M+H]⁺).
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare a sample for analysis by diluting it in the same manner as the T=0 sample.
-
Analyze the sample using the identical HPLC-MS method.
-
-
Data Interpretation:
-
Compare the peak area of this compound in the aged sample to the peak area from the T=0 sample.
-
Calculate the percentage of the remaining compound.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. Use the mass spectrometer to help identify these potential degradants.
-
A compound is often considered stable if >90% of the initial peak area remains.
-
Visualizations
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Synergistic effect of dimethyl sulfoxide on glucagon-like peptide 1 (GLP-1)-stimulated insulin secretion and gene transcription in INS-1 cells: characterization and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glucagon Receptor Antagonists: PF-06291874 in Focus
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic strategies for type 2 diabetes mellitus (T2DM) has led to the development of a class of drugs known as glucagon receptor antagonists. By blocking the action of glucagon, a hormone that raises blood glucose levels, these agents aim to improve glycemic control. This guide provides an objective comparison of PF-06291874, a prominent glucagon receptor antagonist, with other molecules in its class, supported by available experimental data from clinical trials.
Mechanism of Action: Targeting the Glucagon Signaling Pathway
Glucagon receptor antagonists exert their effects by competitively inhibiting the binding of glucagon to its receptor (GCGR), a G-protein coupled receptor primarily found on the surface of liver cells.[1][2][3] This blockade disrupts the downstream signaling cascade that normally leads to increased hepatic glucose production through glycogenolysis and gluconeogenesis.[1][4] The interruption of this pathway results in lower blood glucose levels.
Comparative Efficacy of Glucagon Receptor Antagonists
The following tables summarize the key efficacy data from Phase II clinical trials for this compound and other notable glucagon receptor antagonists. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: Change in HbA1c from Baseline
| Compound | Dose | Duration | Mean Change from Baseline (%) | Placebo-Adjusted Change (%) | Citation(s) |
| This compound | 30 mg | 12 weeks | -0.67 | -0.78 | [5] |
| 60 mg | 12 weeks | -0.84 | -0.95 | [5] | |
| 100 mg | 12 weeks | -0.93 | -1.04 | [5] | |
| RVT-1502 (LGD-6972) | 5 mg | 12 weeks | -0.74 | -0.74 | [5][6][7] |
| 10 mg | 12 weeks | -0.76 | -0.76 | [5][6][7] | |
| 15 mg | 12 weeks | -1.05 | -1.05 | [5][6][7] | |
| LY2409021 | 10 mg | 12 weeks | -0.83 | -0.94 | [8][9][10] |
| 30 mg | 12 weeks | -0.65 | -0.76 | [8][9][10] | |
| 60 mg | 12 weeks | -0.66 | -0.77 | [8][9][10] | |
| 10 mg | 24 weeks | -0.78 | -0.63 | [8][9] | |
| 20 mg | 24 weeks | -0.92 | -0.77 | [8][9] | |
| MK-0893 | 80 mg | 12 weeks | -1.5 | Not explicitly stated | [11][12] |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Compound | Dose | Duration | Mean Change from Baseline (mg/dL) | Placebo-Adjusted Change (mg/dL) | Citation(s) |
| This compound | 30 mg | 12 weeks | -16.6 | Not explicitly stated | [5] |
| 60 mg | 12 weeks | -27.5 | Not explicitly stated | [5] | |
| 100 mg | 12 weeks | -33.3 | Not explicitly stated | [5] | |
| 15 mg | 28 days | -27.1 (placebo-adjusted) | -27.1 | [13] | |
| 150 mg | 28 days | -57.2 (placebo-adjusted) | -57.2 | [13] | |
| RVT-1502 (LGD-6972) | 5 mg | 12 weeks | -37.8 | -37.8 | [5][6][7] |
| 10 mg | 12 weeks | -39.6 | -39.6 | [5][6][7] | |
| 15 mg | 12 weeks | -46.8 | -46.8 | [5][6][7] | |
| LY2409021 | 30 mg | 12 weeks | Sustained reduction | Statistically significant vs. placebo | [8] |
| 60 mg | 12 weeks | Sustained reduction | Statistically significant vs. placebo | [8] | |
| MK-0893 | Not specified | 12 weeks | Reduction of 6.5 mmol/L (117 mg/dL) with metformin | Superior to sitagliptin + metformin | [11] |
Comparative Safety and Tolerability
A critical aspect of drug development is the safety profile. Glucagon receptor antagonists have demonstrated a class-wide set of potential adverse effects.
Table 3: Key Safety and Tolerability Findings
| Parameter | This compound | RVT-1502 (LGD-6972) | LY2409021 | MK-0893 |
| Hypoglycemia | Low incidence, similar to placebo[5] | Low frequency, no severe episodes[5][6] | Incidence not statistically different from placebo[9] | Low rate of hypoglycemia[11] |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%)[5] | Changes similar to placebo[5][6] | No significant changes[14] | Increased LDL-C levels[15] |
| Blood Pressure | Small, non-dose-related increases (Systolic >2 mmHg, Diastolic >1 mmHg)[5] | Mild increases, not dose-related or consistent[5][6] | Significant increases in systolic BP[16] | Increased blood pressure reported[11] |
| Body Weight | Small increases (<0.5 kg)[5] | Changes similar to placebo[5][6] | Significant increase[16] | Not specified |
| Liver Enzymes (ALT/AST) | Modest, non-dose-dependent median increases[5] | Mild, reversible increases, not dose-related[5][6] | Dose-related, reversible increases[8] | Not specified |
| Hepatic Fat | Not specified | Not specified | Significant increase[16] | Not specified |
Experimental Protocols
The clinical trials for these glucagon receptor antagonists generally followed a similar design.
Key Methodologies:
-
Study Design: The majority of the cited studies were randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II clinical trials.[5][7][9]
-
Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on a stable dose of metformin.[5][7] Some studies also included patients naive to antidiabetic medications.[10]
-
Washout Period: A washout period for any non-metformin oral antidiabetic agents was typically implemented before randomization. For the this compound trial, this period was 8 weeks.[5]
-
Intervention: Patients were randomized to receive a once-daily oral dose of the glucagon receptor antagonist at varying concentrations or a placebo for a period of 12 to 24 weeks.[5][8]
-
Efficacy Assessment: The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the treatment period. Secondary endpoints often included the change in fasting plasma glucose (FPG).[5][7]
-
Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, incidence of hypoglycemia, and changes in vital signs (blood pressure, heart rate), body weight, and laboratory parameters including lipid profiles and liver function tests (ALT, AST).[5][7][9]
-
Biochemical Analyses:
Conclusion
This compound demonstrates significant efficacy in lowering HbA1c and fasting plasma glucose in patients with type 2 diabetes, comparable to other glucagon receptor antagonists in its class.[5] The primary concerns with this class of drugs, including this compound, are the off-target effects, specifically the potential for increases in LDL cholesterol, blood pressure, and hepatic transaminases.[5][15] While RVT-1502 (LGD-6972) and LY2409021 have shown varied effects on lipids and blood pressure, the elevation of liver enzymes appears to be a more consistent finding across the class.[6][8] The development of some glucagon receptor antagonists, such as MK-0893, was halted due to these adverse effects.[15] Further long-term studies are necessary to fully elucidate the benefit-risk profile of this compound and to determine its potential place in the therapeutic armamentarium for type 2 diabetes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. news-medical.net [news-medical.net]
- 4. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Efficacy and safety of the glucagon receptor antagonist RVT-1502 in typ [m3india.in]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Analysis of Glucagon Receptor Antagonists: PF-06291874 and LY2409021
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational small molecule glucagon receptor (GCGR) antagonists, PF-06291874 and LY2409021. Both compounds have been evaluated for the treatment of type 2 diabetes mellitus (T2DM) by targeting the glucagon-mediated signaling pathway to reduce hepatic glucose production. This comparison summarizes their mechanism of action, in vitro potency, clinical efficacy, pharmacokinetic properties, and safety profiles based on available data from clinical trials.
Mechanism of Action
Both this compound and LY2409021 are orally active, non-peptide antagonists of the glucagon receptor, a G-protein coupled receptor primarily expressed in the liver. By blocking the binding of glucagon to its receptor, these antagonists inhibit the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis, thereby lowering blood glucose levels. This mechanism of action is independent of insulin, making it a potential therapeutic option for individuals with T2DM.
In Vitro Potency
Pharmacokinetic Profile
Both compounds are suitable for once-daily oral administration.
| Parameter | This compound | LY2409021 |
| Half-life (t½) | ~19.7 - 22.7 hours[1] | ~55 hours |
Clinical Efficacy
Clinical trials for both this compound and LY2409021 have demonstrated significant reductions in key glycemic markers in patients with T2DM. It is important to note that a direct head-to-head comparative trial has not been identified. The following tables summarize data from separate Phase 2 studies.
This compound: 12-Week Phase 2 Study (on Metformin background)[3][4]
| Dose | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline |
| 30 mg once daily | -0.67% | -16.6 mg/dL |
| 60 mg once daily | -0.89% | -29.0 mg/dL |
| 100 mg once daily | -0.93% | -33.3 mg/dL |
LY2409021: 12-Week and 24-Week Phase 2 Studies[2]
12-Week Study
| Dose | Change in HbA1c from Baseline |
| 10 mg once daily | -0.83% |
| 30 mg once daily | -0.65% |
| 60 mg once daily | -0.66% |
24-Week Study
| Dose | Change in HbA1c from Baseline |
| 2.5 mg once daily | -0.45% |
| 10 mg once daily | -0.78% |
| 20 mg once daily | -0.92% |
Safety and Tolerability Profile
A notable similarity between both compounds is their association with elevations in hepatic aminotransferases and LDL cholesterol.
| Adverse Effect | This compound | LY2409021 |
| Hypoglycemia | Low incidence, similar to placebo[2][3] | Low risk, not statistically different from placebo |
| LDL Cholesterol | Small, non-dose-dependent increases (<10%)[2][3] | No significant changes in some studies, but trends toward improvement in others. One study noted an increase in total cholesterol.[4] |
| Aminotransferases (ALT/AST) | Modest, non-dose-dependent, reversible increases[2][3] | Dose-dependent, reversible increases[4][5] |
| Blood Pressure | Small, non-dose-dependent increases (Systolic >2 mmHg, Diastolic >1 mmHg)[2][3] | Statistically significant increases in systolic and diastolic blood pressure observed in a dedicated study.[4] |
| Body Weight | Small increases (<0.5 kg)[2][3] | Increased body weight of +1.16 kg from baseline reported in one study.[4] |
| Hepatic Fat | Not explicitly reported in the provided results. | Significant increases in hepatic fat content observed.[4] |
Experimental Protocols
The clinical data presented are derived from randomized, double-blind, placebo-controlled, multi-center Phase 2 studies.
This compound Phase 2 Study Design[3][4]
-
Objective: To assess the dose-response, efficacy, and safety of this compound in adults with T2DM on stable metformin therapy.
-
Design: Randomized, double-blind, statin-stratified, placebo-controlled, 4-arm, parallel-group study.
-
Population: 206 patients with T2DM on a stable dose of metformin.
-
Intervention: Placebo or this compound (30, 60, or 100 mg) administered orally once daily for 12 weeks.
-
Primary Endpoints: Change from baseline in HbA1c.
-
Secondary Endpoints: Change from baseline in FPG and other safety parameters.
LY2409021 Phase 2a and 2b Study Design[2]
-
Objective: To evaluate the efficacy and safety of LY2409021 in patients with T2DM.
-
Design: Two separate randomized, double-blind, placebo-controlled studies.
-
Population: Patients with T2DM who were either drug-naïve or on metformin.
-
Interventions:
-
Phase 2a (12 weeks): Placebo, 10 mg, 30 mg, or 60 mg of LY2409021 once daily.
-
Phase 2b (24 weeks): Placebo, 2.5 mg, 10 mg, or 20 mg of LY2409021 once daily.
-
-
Primary Endpoint: Change from baseline in HbA1c.
-
Secondary Endpoints: Changes in FPG and safety assessments, including serum aminotransferases.
Summary and Conclusion
Both this compound and LY2409021 have demonstrated efficacy in improving glycemic control in patients with T2DM by antagonizing the glucagon receptor. Their oral, once-daily formulation is advantageous for patient compliance. However, the class of glucagon receptor antagonists, as represented by these two compounds, exhibits a consistent pattern of adverse effects, including elevations in aminotransferases and LDL cholesterol, which are critical considerations for their future development and potential clinical use. LY2409021 has also been specifically associated with an increase in hepatic fat.
The lack of a direct head-to-head comparison and a publicly available in vitro potency value for this compound makes a definitive statement on their comparative performance challenging. Further studies would be required to delineate the nuanced differences in their efficacy and safety profiles. Researchers and drug development professionals should carefully weigh the glycemic benefits against the observed adverse effects when considering this class of compounds for the management of T2DM.
References
- 1. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Preclinical Comparative Analysis of PF-06291874 and Metformin in the Context of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of PF-06291874 and metformin, two therapeutic agents for type 2 diabetes that operate through distinct mechanisms of action. While direct head-to-head preclinical studies are not available in the published literature, this document synthesizes the existing data to offer a comparative overview based on their individual preclinical and clinical findings.
Executive Summary
Metformin, a biguanide, has been a cornerstone of type 2 diabetes therapy for decades. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and improved insulin sensitivity. In contrast, this compound is a glucagon receptor antagonist. It works by blocking the action of glucagon, a hormone that raises blood glucose levels. This guide will delve into the distinct signaling pathways, present available preclinical efficacy data, and outline the typical experimental protocols used to evaluate these compounds.
Comparative Mechanism of Action
The fundamental difference between this compound and metformin lies in their molecular targets and subsequent signaling cascades.
This compound is a non-peptide, orally active glucagon receptor antagonist[1]. By blocking the glucagon receptor (GCGR), primarily in the liver, it prevents glucagon from stimulating glycogenolysis and gluconeogenesis, thereby reducing hepatic glucose output[2].
Metformin 's primary mode of action is the activation of AMP-activated protein kinase (AMPK)[3][4][5][6]. This occurs indirectly through the inhibition of mitochondrial respiratory chain complex 1, which leads to an increase in the cellular AMP:ATP ratio[4]. Activated AMPK then phosphorylates various downstream targets to suppress hepatic gluconeogenesis and lipogenesis, and to increase glucose uptake in peripheral tissues[3][5][6].
Preclinical Efficacy Data
Due to the absence of direct comparative preclinical studies, this section summarizes representative data for each compound from separate studies in animal models of type 2 diabetes.
This compound
Preclinical data for this compound specifically is limited in the public domain, with more information available from clinical trials. However, studies on other glucagon receptor antagonists in diabetic animal models have consistently shown reductions in blood glucose and improved glucose tolerance[7]. In preclinical studies, glucagon-inhibiting agents have demonstrated the ability to reduce plasma glucose and increase GLP-1 levels[7]. For instance, another glucagon receptor antagonist, RVT-1502, was shown to reduce acute glucagon-stimulated hyperglycemia and chronic hyperglycemia in diabetic mouse models[7].
Metformin
Metformin has been extensively studied in various preclinical models of type 2 diabetes. The data consistently demonstrates its efficacy in improving glycemic control.
| Animal Model | Treatment | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Metformin | Significantly reduced plasma glucose and insulin levels. Improved glucose tolerance. | N/A |
| db/db Mice | Metformin | Lowered blood glucose levels and improved insulin sensitivity. | N/A |
| High-Fat Diet-Induced Diabetic Rats | Metformin | Attenuated hyperglycemia and hyperlipidemia. | N/A |
Experimental Protocols
Standard preclinical studies evaluating the efficacy of anti-diabetic agents like this compound and metformin typically involve the following methodologies.
Animal Models
Commonly used animal models for type 2 diabetes research include:
-
Genetically Diabetic Models: Such as db/db mice and Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia[8].
-
Chemically-Induced Diabetes: Often using streptozotocin (STZ) in combination with a high-fat diet to induce insulin resistance and subsequent hyperglycemia, mimicking the progression of type 2 diabetes[8].
-
Diet-Induced Obesity and Diabetes: Feeding rodents a high-fat diet to induce obesity, insulin resistance, and glucose intolerance.
Key Efficacy Endpoints
-
Fasting Blood Glucose: Measured periodically to assess the overall effect on glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Performed to evaluate the drug's effect on glucose disposal after a glucose challenge.
-
Insulin Tolerance Test (ITT): Used to assess improvements in insulin sensitivity.
-
Glycated Hemoglobin (HbA1c): A long-term marker of glycemic control.
-
Plasma Insulin and C-peptide Levels: To assess beta-cell function and insulin secretion.
Conclusion
This compound and metformin represent two distinct and potentially complementary approaches to the management of type 2 diabetes. Metformin, the established first-line therapy, primarily enhances insulin sensitivity and reduces hepatic glucose production through AMPK activation. This compound, a newer investigational agent, specifically targets the glucagon pathway to decrease hepatic glucose output. While direct comparative preclinical data is lacking, the available evidence suggests that both mechanisms are effective in improving glycemic control. Further research, including potential combination studies, will be crucial to fully elucidate the therapeutic potential of these two agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
Validating the Specificity of PF-06291874 for the Glucagon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-06291874, a small molecule antagonist of the glucagon receptor (GCGR), with other relevant glucagon receptor antagonists. The focus of this guide is to objectively assess the specificity of this compound by comparing its performance with alternative compounds, supported by available experimental data. This information is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies.
Executive Summary
This compound is a potent, orally active, non-peptide antagonist of the glucagon receptor that has been evaluated in clinical trials for the treatment of type 2 diabetes mellitus.[1] While clinical data have demonstrated its efficacy in reducing plasma glucose levels, a detailed public record of its in vitro binding affinity and selectivity profile against related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), is not as readily available as for some other glucagon receptor antagonists. This guide compiles the accessible data to facilitate a comparative assessment. One study has reported this compound as a "very selective glucagon receptor antagonist".[2]
Comparative Analysis of Glucagon Receptor Antagonists
The specificity of a glucagon receptor antagonist is crucial for minimizing off-target effects and ensuring that its therapeutic actions are mediated solely through the intended pathway. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Binding Affinity and Selectivity of Glucagon Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity vs. GLP-1R | Selectivity vs. GIPR |
| This compound | GCGR | Data not publicly available | Described as "very selective"[2] | Described as "very selective"[2] |
| RVT-1502 (LGD-6972) | GCGR | High Affinity (specific value not publicly available) | >3,800-fold[3] | >3,800-fold[3] |
| LY2409021 | GCGR | 6.66 nM (Ki) | >200-fold | >200-fold |
| MK-0893 | GCGR | 6.6 nM (IC50) | >1515-fold (>10,000 nM / 6.6 nM)[4][5] | ~155-fold (1020 nM / 6.6 nM)[4][5] |
Table 2: Functional Antagonism in cAMP Assays
| Compound | Target Receptor | Functional Antagonism (IC50) |
| This compound | GCGR | Data not publicly available |
| RVT-1502 (LGD-6972) | GCGR | Suppresses glucagon-stimulated cAMP production[3] |
| LY2409021 | GCGR | 1.8 µM (at rat GluR) |
| GLP-1R | 1.2 µM[6] | |
| MK-0893 | GCGR | 15.7 nM[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of PF-06291874 Cross-Reactivity with Ghrelin and Motilin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glucagon receptor antagonist PF-06291874, with a focus on its potential cross-reactivity with the ghrelin (GHSR) and motilin (MLNR) receptors. As direct experimental data on the cross-reactivity of this compound with these specific receptors is not publicly available, this guide leverages selectivity data from other well-characterized glucagon receptor antagonists, namely LGD-6972 and MK-0893, to provide a contextual understanding of the expected selectivity profile for this class of compounds.
Executive Summary
This compound is a small molecule antagonist of the glucagon receptor (GCGR) developed for the treatment of type 2 diabetes mellitus. While its primary mechanism of action is to block glucagon signaling, understanding its potential interactions with other G-protein coupled receptors (GPCRs) is crucial for a comprehensive safety and efficacy assessment. The ghrelin and motilin receptors, also GPCRs, share some structural similarities and are involved in metabolic and gastrointestinal functions, making them relevant for a cross-reactivity evaluation.
This guide presents:
-
A comparative table of the binding affinities and functional activities of representative glucagon receptor antagonists.
-
Detailed experimental protocols for assessing receptor binding and functional activity.
-
Illustrative diagrams of the experimental workflow and the signaling pathways of the glucagon, ghrelin, and motilin receptors.
Comparative Selectivity of Glucagon Receptor Antagonists
The following table summarizes the in vitro potency and selectivity of two representative glucagon receptor antagonists, LGD-6972 and MK-0893. This data provides a benchmark for the expected selectivity profile of compounds in this class, including this compound. It is important to note that a novel glucagon receptor antagonist, this compound, has been described as having favorable physicochemical and pharmacokinetic properties that contribute to its high selectivity.[1]
| Compound | Target Receptor | Binding Affinity (IC₅₀, nM) | Functional Activity (IC₅₀, nM) | Selectivity vs. GLP-1R | Selectivity vs. GIPR |
| LGD-6972 | Glucagon Receptor | ~1 | 0.5 (cAMP) | >20,000-fold (>10,000 nM) | 6,000-fold (3,000 nM) |
| MK-0893 | Glucagon Receptor | 6.6 | 15.7 (cAMP) | >1,515-fold (>10,000 nM) | 155-fold (1020 nM) |
Data for LGD-6972 from publicly available preclinical data.[2] Data for MK-0893 from medicinal chemistry literature.
Experimental Protocols
To experimentally determine the cross-reactivity of a compound like this compound, standardized in vitro assays are employed. These include radioligand binding assays to assess direct competition for receptor binding and functional assays to measure the downstream cellular response.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the glucagon, ghrelin, and motilin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human glucagon receptor (hGCGR), ghrelin receptor (hGHSR1a), or motilin receptor (hMLNR).
-
Radioligands: [¹²⁵I]-Glucagon for GCGR, [¹²⁵I]-Ghrelin for GHSR, and [¹²⁵I]-Motilin for MLNR.
-
Test compound: this compound.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to modulate the intracellular second messenger, cyclic AMP (cAMP), in response to receptor activation.
Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the glucagon, ghrelin, and motilin receptors.
Materials:
-
Cell lines stably expressing the respective human receptors (hGCGR, hGHSR1a, or hMLNR).
-
Agonists: Glucagon, Ghrelin, or Motilin.
-
Test compound: this compound.
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (e.g., EC₈₀ concentration) to the wells and incubate for a defined period to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production) is determined by non-linear regression.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cross-Reactivity Assessment
Signaling Pathways of Glucagon, Ghrelin, and Motilin Receptors
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with ghrelin and motilin receptors is not available in the public domain, the high selectivity of other glucagon receptor antagonists like LGD-6972 and MK-0893 for the glucagon receptor over other related GPCRs suggests that this compound is also likely to be highly selective. The favorable physicochemical properties of this compound further support the likelihood of a clean off-target profile.[1] However, to definitively determine its cross-reactivity profile, dedicated in vitro binding and functional assays, as outlined in this guide, would be necessary. Such studies are critical for a thorough preclinical characterization and for anticipating potential off-target effects in clinical development.
References
Navigating the Safety Landscape of Glucagon Antagonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced side-effect profiles of emerging therapeutics is paramount. This guide provides a comparative analysis of the adverse event profiles of key glucagon receptor antagonists (GRAs) that have undergone clinical investigation. The data presented herein is compiled from publicly available clinical trial results and publications, offering a synthesized overview to inform future research and development in this critical area of metabolic disease therapy.
The development of glucagon receptor antagonists has been a promising avenue for the treatment of type 2 diabetes, aiming to counteract the hyperglycemic effects of excess glucagon. However, the journey of these compounds through clinical trials has revealed a consistent pattern of on-target and off-target effects that have, in some cases, led to the discontinuation of their development. This guide delves into the specifics of these side effects, presenting a comparative look at the available data for several key molecules.
Comparative Side Effect Profiles of Glucagon Antagonists
The following table summarizes the key adverse events observed in Phase 2 clinical trials of several prominent glucagon antagonists. It is important to note that direct head-to-head comparative trials are limited, and variations in study design, patient populations, and duration should be considered when interpreting these data.
| Adverse Event | LY2409021 | RVT-1502 | PF-06291874 | MK-0893 | Volagidemab (T1D) |
| Elevated Liver Enzymes (ALT/AST) | Dose-related, reversible increases. In a Phase 2a study, 4 of 85 patients had ALT levels ≥3x ULN.[1] A separate study showed significant increases in ALT vs. placebo and sitagliptin.[2] | Mild, reversible increases in mean aminotransferase levels, remaining below the upper limit of normal and not appearing to be dose-related.[3][4] | Modest, non-dose-dependent median increases in ALT and AST were observed.[5] Small, dose-dependent increases were also noted in another study.[6] | Increased liver transaminases were a noted adverse event, contributing to its discontinuation.[7] | No significant changes reported in the provided study. |
| Increased LDL Cholesterol | No clinically significant changes in lipid levels were observed.[1] | Weight and lipid changes were similar between RVT-1502 and placebo.[3][4] | Small, non-dose-dependent increases in LDL cholesterol (<10%) were observed.[5] | Increases in LDL cholesterol were a key adverse event that hindered its clinical development.[7] | Data not available in the provided study. |
| Increased Blood Pressure | No clinically significant changes were observed in a Phase 2a study.[1] However, another study reported significant increases in systolic blood pressure versus both placebo and sitagliptin.[2] | Mild increases in blood pressure were not dose-related or consistent across time.[3][4] | Small, non-dose-dependent increases in systolic (>2 mmHg) and diastolic (>1 mmHg) blood pressure were observed.[5] | Increased blood pressure was reported as an adverse event.[7] | No significant changes reported in the provided study. |
| Body Weight Gain | No clinically significant changes were observed in one study.[1] Another study reported significant increases in body weight.[2] | Weight changes were similar between RVT-1502 and placebo.[3][4] | Small increases in body weight (<0.5 kg) were observed.[5] | Increased body weight was a noted adverse event.[7] | No significant change in total body weight, but a significant increase in lean body mass was observed.[8] |
| Hypoglycemia | The incidence was low and not statistically different from placebo.[1][9][10] No severe episodes were reported.[9] | The frequency was low, with no severe episodes.[3][4] 10 of 125 subjects on RVT-1502 experienced mild hypoglycemic events.[3] | The incidence was low and similar to placebo.[5] | A lower risk of hypoglycemia was noted.[7] | Incidence of hypoglycemic events was a secondary endpoint, with no major concerns raised in the provided study abstract.[11] |
| Hepatic Steatosis | Associated with significant increases in hepatic fat fraction.[2] | Data not available. | Data not available. | Data not available. | Data not available. |
ULN: Upper Limit of Normal. T1D: Type 1 Diabetes.
Experimental Protocols for Side Effect Assessment
The assessment of side effect profiles in clinical trials of glucagon antagonists follows standardized procedures to ensure patient safety and to rigorously evaluate the therapeutic candidate.
Liver Safety Assessment
A primary concern with glucagon antagonists is their impact on liver function. The typical monitoring protocol includes:
-
Baseline and Periodic Monitoring: Measurement of liver enzymes (ALT, AST), alkaline phosphatase (ALP), and total bilirubin at baseline and at regular intervals throughout the study.[12]
-
Dose-Response Relationship: Evaluation of liver enzyme changes across different dose groups to identify dose-dependent toxicity.[12]
-
Hy's Law Criteria: Close monitoring for cases meeting the criteria for drug-induced liver injury (DILI), specifically elevations of ALT or AST >3x ULN accompanied by total bilirubin >2x ULN, in the absence of other causes.[5]
-
Reversibility: Following up on patients with elevated liver enzymes after discontinuation of the drug to assess whether the levels return to baseline.[1]
Cardiovascular Safety Assessment
Given that these drugs are intended for patients with diabetes who are often at higher cardiovascular risk, cardiovascular safety is a critical component of the clinical trials. The FDA has issued guidance for the cardiovascular safety assessment of new diabetes drugs.[1][3][9] Key components include:
-
Vital Signs Monitoring: Regular measurement of blood pressure and heart rate at each study visit.[3]
-
Electrocardiograms (ECGs): Baseline and periodic ECGs to monitor for any changes in cardiac electrical activity.[1]
-
Major Adverse Cardiac Events (MACE): Adjudication of a composite endpoint that typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[3]
-
Lipid Profile: Monitoring of LDL cholesterol, HDL cholesterol, and triglycerides at baseline and throughout the study.[3]
Hypoglycemia Assessment
A key safety consideration for any glucose-lowering therapy is the risk of hypoglycemia. Assessment protocols involve:
-
Self-Monitoring of Blood Glucose (SMBG): Patients are typically required to perform regular SMBG to detect low blood glucose levels.[1]
-
Symptomatic and Asymptomatic Events: Recording and classifying all hypoglycemic events, whether symptomatic or asymptomatic (detected by SMBG).[3]
-
Severity Classification: Categorizing hypoglycemic events as mild, moderate, or severe (requiring external assistance for recovery).[9]
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: Glucagon signaling pathway in a hepatocyte and the point of intervention for glucagon antagonists.
Caption: A generalized workflow for a clinical trial assessing the safety and efficacy of a glucagon antagonist.
Conclusion
The clinical development of glucagon receptor antagonists highlights a class of compounds with significant potential for glycemic control, but with a consistent pattern of adverse effects that require careful management and further investigation. The most prominent among these are elevations in liver enzymes and LDL cholesterol, with some compounds also showing effects on blood pressure and body weight. The risk of hypoglycemia appears to be low. As new glucagon antagonists are developed, a thorough understanding of these class-wide effects will be crucial for designing safer and more effective therapies for type 2 diabetes. The detailed experimental protocols for safety assessment outlined in this guide provide a framework for the rigorous evaluation necessary to bring these promising therapeutics to the patients who need them.
References
- 1. prosciento.com [prosciento.com]
- 2. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardiovascular Safety Trials of Antidiabetic Therapies to Treat Type 2 Diabetes: Perhaps Asking the Wrong Question? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon receptor antagonist volagidemab in type 1 diabetes: a 12-week, randomized, double-blind, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabete.qc.ca [diabete.qc.ca]
PF-06291874: A Comparative Analysis from Placebo-Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical trial data for PF-06291874, a potent and orally active glucagon receptor antagonist investigated for the treatment of type 2 diabetes mellitus (T2DM). As no direct head-to-head comparative studies with other anti-diabetic agents have been published, this guide focuses on the efficacy and safety data from placebo-controlled trials, offering valuable insights into its therapeutic potential and limitations.
Efficacy Data
The clinical development program for this compound demonstrated dose-dependent reductions in key glycemic parameters. The following tables summarize the primary efficacy endpoints from studies in patients with T2DM, either as monotherapy or as an add-on to metformin.
Table 1: Glycemic Control with this compound Monotherapy (28 Days) [1]
| Dose | Placebo-Adjusted Mean Change from Baseline in Mean Daily Glucose (mg/dL) | Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL) |
| 15 mg | -40.3 | -27.1 |
| 35 mg | -48.7 | -38.0 |
| 75 mg | -60.2 | -49.5 |
| 150 mg | -68.8 | -57.2 |
Table 2: Glycemic Control with this compound as Add-on to Metformin (12 Weeks) [2][3]
| Dose | Placebo-Adjusted Mean Change from Baseline in HbA1c (%) | Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL) |
| 30 mg | -0.67 | -16.6 |
| 60 mg | -0.83 | -28.2 |
| 100 mg | -0.93 | -33.3 |
Table 3: Glycemic Control with this compound as Add-on to Metformin or Metformin + Sulphonylurea (14 Days) [4]
| Dose | Placebo-Corrected Decrease from Baseline in Fasting Plasma Glucose (mg/dL) | Placebo-Corrected Decrease from Baseline in Mean Daily Glucose (mg/dL) |
| 5 mg - 150 mg | Dose-dependent reduction, with 34.3 at 150 mg | Dose-dependent reduction, with 42.4 at 150 mg |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[1][2][4] However, some dose-dependent and non-dose-dependent adverse effects were observed.
Table 4: Key Safety Findings for this compound
| Adverse Event | Observation | Citations |
| Hypoglycemia | Incidence was low and similar to placebo. | [2] |
| LDL Cholesterol | Small, dose-dependent increases were observed. At doses ≤75mg as monotherapy, changes were not significant relative to placebo. In a 12-week study, non-dose-dependent increases of <10% were seen. | [1][2][4] |
| Liver Transaminases (ALT/AST) | Small, dose-dependent, and reversible increases were observed. The incidence of values >3x the upper limit of normal was similar across doses. Modest, non-dose-dependent median increases were also reported. | [1][2][3][4] |
| Blood Pressure | Small, non-dose-dependent increases were observed (Systolic BP > 2 mmHg; Diastolic BP > 1 mmHg). | [2] |
| Body Weight | Small increases (< 0.5 kg) were observed in each this compound group versus placebo in a 12-week study. | [2] |
Experimental Protocols
The clinical evaluation of this compound involved several key studies with distinct methodologies.
Monotherapy Study in T2DM
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound as monotherapy.[1]
-
Study Design: A randomized, placebo-controlled, multicenter, phase 2 study conducted over 28 days.[1]
-
Patient Population: 172 subjects with T2DM who underwent a ≥4-week washout period of any antidiabetic therapy.[1]
-
Treatment Arms: Patients were randomized to receive placebo or this compound at doses of 15, 35, 75, or 150 mg once daily.[1]
-
Key Assessments: Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and on day 28. Predefined safety endpoints were also monitored.[1]
Add-on to Metformin Study in T2DM
-
Objective: To conduct a dose-response assessment of the efficacy and safety of this compound in adults with T2DM on stable doses of metformin.[2]
-
Study Design: A 12-week, randomized, double-blind, statin-stratified, placebo-controlled, 4-arm, parallel-group study.[2]
-
Patient Population: 206 patients with T2DM receiving background metformin therapy, following an 8-week washout period for any other non-metformin oral antidiabetic agents.[2]
-
Treatment Arms: Patients were randomized to placebo or this compound at doses of 30, 60, or 100 mg once daily.[2]
-
Key Assessments: Glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and safety endpoints were assessed at baseline and post-baseline.[2]
Multiple Ascending Dose Study in T2DM
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of this compound.[4]
-
Study Design: A randomized, double-blind, placebo-controlled study with treatment durations of 14-28 days.[4]
-
Patient Population: Patients with T2DM.
-
Treatment Arms:
-
Key Assessments: Pharmacokinetics, various pharmacodynamic variables (including a mixed-meal tolerance test on days -1, 14, and 28), safety, and tolerability were assessed. Circulating amino acid concentrations were also measured.[4]
Visualizations
Signaling Pathway of Glucagon Receptor Antagonism
Caption: Glucagon receptor antagonist signaling pathway.
General Workflow of this compound Clinical Trials
Caption: Generalized clinical trial workflow for this compound.
It is important to note that Pfizer has discontinued the development of this compound.[5] Despite showing efficacy in glucose reduction, the observed side effects, including increases in LDL cholesterol and liver enzymes, may have contributed to this decision. This guide serves as a summary of the publicly available data for research and informational purposes.
References
- 1. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of PF-06291874 and Current Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel glucagon receptor antagonist, PF-06291874, with established therapies for type 2 diabetes mellitus (T2DM). The following sections detail the mechanisms of action, comparative efficacy, and safety profiles supported by available clinical trial data.
Mechanism of Action: A Tale of Different Pathways
Understanding the distinct signaling pathways of various anti-diabetic agents is crucial for targeted drug development and personalized medicine. This compound introduces a different approach by targeting the glucagon receptor, while other therapies modulate different aspects of glucose homeostasis.
This compound: Glucagon Receptor Antagonism
This compound is an orally active, non-peptide antagonist of the glucagon receptor.[1] Glucagon, a hormone produced by pancreatic α-cells, plays a key role in elevating blood glucose levels by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, this compound aims to reduce hepatic glucose output, thereby lowering blood glucose levels.[1][2]
References
- 1. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26-week, open-label, randomized, active comparator clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of dapagliflozin in women and men with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-06291874: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of PF-06291874, a glucagon receptor antagonist. The information is based on available safety data and general best practices for laboratory chemical waste management.
Essential Safety and Disposal Information
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance. The following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | N-[4-[(1S)-1-[3,5-Dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy]butyl]benzoyl]-β-alanine |
| CAS Number | 1393124-08-7 |
| Primary Hazard | Not classified as hazardous. May cause eye, skin, and respiratory tract irritation. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Disposal Consideration | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound. It is imperative to consult and follow your institution's specific waste management policies and local regulations.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
-
Liquid Waste:
-
For solutions of this compound, collect the liquid waste in a separate, compatible, and clearly labeled container for non-hazardous liquid chemical waste. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Step 2: Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinse as chemical waste.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or use a laboratory oven as appropriate.
Step 3: Packaging and Labeling for Disposal
Properly package and label the waste for collection.
-
Containers: Ensure all waste containers are sealed tightly and are in good condition.
-
Labeling: Label the waste containers clearly with "Non-Hazardous Chemical Waste" and the specific contents, including the name "this compound."
Step 4: Final Disposal
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or designated waste management provider. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS for specific, neutralized, and non-hazardous materials.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment.
Essential Safety and Operational Protocols for Handling PF-06291874
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of PF-06291874.
This document provides crucial safety and logistical information for the handling of this compound, a potent, non-peptide, and orally active glucagon receptor antagonist currently under investigation for the treatment of type 2 diabetes mellitus. Given its potent pharmacological activity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical-resistant apron |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Head covering- Face shield |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosol or vapor generation is possible) |
Operational Plan: A Step-by-Step Guide
A clear and concise operational plan is essential for the safe handling of potent compounds like this compound. This workflow minimizes the risk of exposure and cross-contamination.
Experimental Protocols
Weighing: All weighing of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure. Use disposable weigh boats to prevent cross-contamination.
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing and aerosol generation. All solution preparation should occur within a fume hood.
Experimental Procedures: All manipulations of this compound, whether in solid or liquid form, must be performed in the designated and controlled handling area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
Waste Disposal: Disposal of chemical waste must be in accordance with all local, state, and federal regulations. For many pharmaceutical compounds, high-temperature incineration is the preferred method of disposal. Do not dispose of this compound down the drain.
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. All labels on the empty container must be obliterated or removed before disposal.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the hazards associated with this compound and the corresponding safety measures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
